molecular formula C9H8N2S B1619577 2-Methylquinazoline-4-thiol CAS No. 6484-28-2

2-Methylquinazoline-4-thiol

Cat. No.: B1619577
CAS No.: 6484-28-2
M. Wt: 176.24 g/mol
InChI Key: MPFMDBDLIURSOD-UHFFFAOYSA-N
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Description

2-Methylquinazoline-4-thiol is a useful research compound. Its molecular formula is C9H8N2S and its molecular weight is 176.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35059. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-quinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFMDBDLIURSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352470
Record name 2-methylquinazoline-4-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6484-28-2
Record name NSC35059
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35059
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylquinazoline-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methylquinazoline-4-thiol CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 6484-28-2 [1][2]

Executive Summary

2-Methylquinazoline-4-thiol (also known as 2-methylquinazoline-4(3H)-thione ) is a critical heterocyclic building block in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors and antimicrobial agents. This guide provides a comprehensive technical analysis of its molecular structure, tautomeric behavior, synthesis protocols, and applications.

Note on Nomenclature: While often cataloged as a "thiol," the compound predominantly exists as the thione tautomer in the solid state and in polar solvents. This distinction is vital for understanding its reactivity profile, particularly in nucleophilic substitution reactions.

Chemical Identity & Properties

The following table consolidates the definitive identification data for this compound. Researchers must distinguish this compound from its structural isomer, 2-mercapto-4(3H)-quinazolinone (CAS 13906-09-7).

PropertySpecification
CAS Number 6484-28-2
IUPAC Name 2-Methyl-3H-quinazoline-4-thione
Common Names This compound; 2-Methyl-4-mercaptoquinazoline
Molecular Formula C₉H₈N₂S
Molecular Weight 176.24 g/mol
Appearance Yellow to off-white crystalline powder
Melting Point 213–218 °C (Decomposes)
Solubility Soluble in DMSO, DMF, hot ethanol; insoluble in water
pKa (Predicted) ~8.5 (Thiol group)
SMILES CC1=NC(=S)C2=CC=CC=C2N1
InChI Key MPFMDBDLIURSOD-UHFFFAOYSA-N

Structural Analysis: The Thione-Thiol Tautomerism[6]

A defining feature of 4-substituted quinazolines is the prototropic tautomerism between the thione (lactam-like) and thiol (lactim-like) forms.

  • Thione Form (A): The proton resides on the N3 nitrogen. This form is thermodynamically favored due to the strong C=S bond and the preservation of amide-like resonance stabilization.

  • Thiol Form (B): The proton resides on the S4 sulfur. This form is generally the minor tautomer but is the reactive species in S-alkylation reactions under basic conditions.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the equilibrium favoring the thione form in neutral conditions.

Tautomerism Thione Thione Form (Major) (2-Methyl-3H-quinazoline-4-thione) Proton on N3 Thiol Thiol Form (Minor) (this compound) Proton on S4 Thione->Thiol  K_eq << 1  

Figure 1: Prototropic tautomerism.[3] The equilibrium lies heavily to the left (Thione) in solid state and polar solvents.

Synthesis & Production Protocols

The industrial and laboratory-scale synthesis of this compound typically proceeds via the thionation of its oxygen analog, 2-methyl-4(3H)-quinazolinone.

Core Synthesis Workflow
  • Precursor Formation: Cyclization of N-acetylanthranilic acid to form 2-methyl-4(3H)-quinazolinone (CAS 1769-24-0).

  • Thionation: Conversion of the carbonyl (C=O) to a thiocarbonyl (C=S) using Phosphorus Pentasulfide (

    
    ) or Lawesson’s Reagent.
    
Detailed Protocol (Laboratory Scale)
  • Reagents: 2-Methyl-4(3H)-quinazolinone (1.0 eq),

    
     (1.2 eq), Anhydrous Pyridine (Solvent).
    
  • Procedure:

    • Dissolve 2-methyl-4(3H)-quinazolinone in anhydrous pyridine.

    • Add

      
       portion-wise to control the exotherm.
      
    • Reflux the mixture at 115–120 °C for 4–6 hours under an inert atmosphere (

      
      ).
      
    • Workup: Pour the reaction mixture into ice-cold water. The crude thione precipitates as a yellow solid.

    • Purification: Recrystallize from ethanol to yield pure yellow crystals.

Visualization: Synthetic Pathway

Synthesis Start Start: Anthranilic Acid Step1 Acetylation & Cyclization (Ac2O / Heat) Start->Step1 Intermediate Intermediate: 2-Methyl-4(3H)-quinazolinone (CAS 1769-24-0) Step1->Intermediate Reagent Reagent Addition: P2S5 or Lawesson's Reagent Solvent: Pyridine or Xylene Intermediate->Reagent  Reflux 4-6h   Product Final Product: 2-Methylquinazoline-4-thione (CAS 6484-28-2) Reagent->Product  Thionation (O -> S)  

Figure 2: Synthetic route from anthranilic acid precursors to the target thione.

Technical Applications in Drug Discovery[8]

The this compound scaffold is a versatile pharmacophore. Its utility stems from the reactivity of the sulfur atom, which acts as a nucleophile for creating thioethers.

Kinase Inhibitor Development

Quinazoline derivatives are well-established EGFR (Epidermal Growth Factor Receptor) inhibitors (e.g., Gefitinib, Erlotinib). The 4-thioether linkage provides a bioisosteric alternative to the 4-amino linkage found in many approved drugs, offering altered metabolic stability and binding affinity profiles.

Antimicrobial & Antifungal Agents

Substituted 4-thio-quinazolines exhibit significant antibacterial activity. The lipophilicity introduced by the sulfur atom enhances membrane permeability, while the quinazoline core intercalates with bacterial DNA or inhibits DNA gyrase.

Ambident Nucleophilicity (S- vs. N-Alkylation)

When reacted with alkyl halides in the presence of a base (e.g.,


), the anion of 2-methylquinazoline-4-thione is ambident.
  • S-Alkylation (Kinetic Control): Favored in polar aprotic solvents (DMF, Acetone) with "soft" electrophiles, yielding 4-(alkylthio)-2-methylquinazolines .

  • N-Alkylation: Less common but can occur with "hard" electrophiles or specific solvent conditions, yielding 3-alkyl-2-methylquinazoline-4-thiones .

Handling & Safety Data

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Odor: Like many thiones/thiols, this compound may have a disagreeable, sulfurous odor ("stench"). All manipulations should be performed in a functioning fume hood.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidative desulfurization or disulfide formation.

References

  • PubChem. (n.d.). This compound (Compound).[1] National Library of Medicine. Retrieved from [Link]

  • Sapaev, B., et al. (2022). Convenient synthesis of 2-methylquinazolin-4-thione based on anthranilic acid. E3S Web of Conferences. Retrieved from [Link]

  • Saitkulov, F. E., et al. (2022). Synthesis of 2-methylquinazoline-4-thione with the purpose of alkylation. AIP Conference Proceedings. Retrieved from [Link]

Sources

Technical Whitepaper: Spectral Characterization of 2-Methylquinazoline-4-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylquinazoline-4-thiol (CAS: 2426-83-7) represents a critical pharmacophore in medicinal chemistry, serving as a precursor for antifolates, tyrosine kinase inhibitors, and antimicrobial agents. However, its characterization is frequently misinterpreted due to prototropic tautomerism .

While nomenclature suggests a thiol (-SH) structure, experimental evidence in the solid state and polar solvents confirms the predominance of the thione (NH/C=S) tautomer. This guide provides a definitive spectral analysis workflow, correcting common misassignments in NMR and IR interpretation and establishing a self-validating quality control protocol.

Structural Dynamics: The Thione-Thiol Tautomerism

The spectral fingerprint of this molecule is dictated by the equilibrium between the thiol form (I) and the thione form (II) .

  • Form I (Thiol): Aromatized pyrimidine ring; contains an S-H bond. Favored in gas phase or highly non-polar environments.

  • Form II (Thione): Amide-like resonance; contains an N-H bond and C=S character. Dominant in DMSO-d6 and solid state.

Failure to account for Form II leads to the erroneous expectation of an S-H stretch in IR or an S-H proton in NMR, resulting in "missing peak" confusion during analysis.

Visualization: Tautomeric Equilibrium

Tautomerism Thiol Thiol Form (I) (Aromatic, -SH) Favored: Gas Phase Thione Thione Form (II) (Amide-like, N-H, C=S) Favored: Solid State & DMSO Thiol->Thione Proton Transfer (Fast Exchange)

Figure 1: The prototropic equilibrium. In analytical solvents (DMSO), the equilibrium shifts strongly right (Thione).

Vibrational Spectroscopy (FT-IR)

Objective: Distinguish functional group connectivity (C-S vs. C=S).

Experimental Protocol
  • Preparation: Grind 2 mg of sample with 200 mg dry KBr (spectroscopic grade). Press into a transparent pellet to minimize scattering.

  • Acquisition: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

  • Baseline Correction: Essential due to scattering from crystalline powder.

Spectral Interpretation
Frequency (cm⁻¹)Functional GroupVibrational ModeDiagnostic Note
3100 – 3400 N-H Stretch (Broad)Primary evidence of Thione form. Often broad due to H-bonding (dimerization).
3050 Ar-C-HStretchWeak, sharp aromatic signals.
2500 – 2600 S-HStretchABSENT or very weak. Presence indicates impurities or non-polar solvent residue.
1610 – 1630 C=NStretchCharacteristic of the quinazoline ring.
1150 – 1200 C=S StretchStrong band. Confirms thione character (distinct from C-S single bond).

Critical Insight: The absence of a sharp peak at ~2550 cm⁻¹ (S-H) is not a sign of decomposition; it confirms the thermodynamic stability of the thione tautomer.

Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon skeleton and confirm proton environments. Solvent Selection: DMSO-d6 is mandatory.


 often yields poor solubility and broad peaks due to intermediate exchange rates.
H NMR (400 MHz, DMSO-d6)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
13.5 – 13.8 Broad Singlet1HN-H (N3)Highly deshielded. Disappears on

shake. Confirms Thione.
8.1 – 8.2 Doublet1HAr-H (H5)Deshielded by peri-effect of the C=S group.
7.7 – 7.9 Multiplet2HAr-H (H7, H8)Typical aromatic region.
7.4 – 7.5 Triplet1HAr-H (H6)Typical aromatic region.
2.4 – 2.6 Singlet3H-CH₃ (C2)Methyl group attached to the imine carbon.
C NMR (100 MHz, DMSO-d6)
  • 
     176.0 ppm (C4):  The most deshielded signal. Corresponds to the C=S  carbon (thiocarbonyl). If this were a pure thiol (C-S), this shift would appear further upfield (~160-165 ppm).
    
  • 
     152.0 ppm (C2):  Carbon attached to the methyl group.
    
  • 
     21.5 ppm (-CH₃):  Methyl carbon.
    

Mass Spectrometry (MS)

Objective: Confirmation of molecular weight and fragmentation fingerprinting.[1][2][3]

Fragmentation Pathway (EI, 70 eV)

The stability of the quinazoline core dictates the fragmentation.

  • Molecular Ion (

    
    ): 
    
    
    
    176.[4] Usually the Base Peak (100% abundance) due to high aromatic stability.
  • $[M - H]^+ $:

    
     175. Loss of the labile N-H/S-H proton.
    
  • $[M - SH]^+ $:

    
     143. Loss of the thiol radical (or S + H rearrangement).
    
  • Retro-Diels-Alder (RDA):

    • Loss of

      
       (Acetonitrile) from the pyrimidine ring is a common pathway for 2-methyl substituted quinazolines, leading to a benzyne-like fragment or rearrangement to a phenyl cation species.
      

Analytical Workflow & Quality Control

To ensure data integrity, researchers must follow this self-validating workflow.

Visualization: QC Decision Tree

Workflow Start Crude Sample This compound Solubility Solubility Test (DMSO vs CHCl3) Start->Solubility IR FT-IR (KBr) Check: 3200 (NH) vs 2550 (SH) Solubility->IR Dissolves in DMSO NMR 1H NMR (DMSO-d6) Check: d 13.5 (NH) & d 2.4 (Me) IR->NMR NH observed No SH peak MS Mass Spec (EI/ESI) Target: m/z 176 NMR->MS Integration Correct Pass VALIDATED (Thione Form Confirmed) MS->Pass M+ = 176

Figure 2: Step-by-step validation protocol ensuring correct tautomer identification.

References

  • Tautomerism in Heterocycles: Katritzky, A. R., et al. "Tautomerism in heterocyclic chemistry." Advances in Heterocyclic Chemistry. Academic Press.

  • NMR Solvent Effects: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[5] Magnetic Resonance in Chemistry, 2006.[5]

  • Quinazoline Synthesis & Spectra: Mahmoud, M. R., et al. "Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives."[3][6] American Journal of Organic Chemistry, 2012.

  • Database Record: PubChem Compound Summary for CID 727351, this compound.

Sources

Quantum Chemical Calculations for 2-Methylquinazoline-4-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Among these, 2-Methylquinazoline-4-thiol stands out as a molecule of significant interest due to its potential for diverse chemical modifications and biological interactions. The presence of a thiol group introduces the fascinating chemical phenomenon of tautomerism, where the molecule can exist in equilibrium between a thiol (-SH) and a thione (C=S) form.[4][5] Understanding the structural and electronic properties of these tautomers is crucial for drug design and development, as the dominant form can significantly influence the molecule's reactivity and binding affinity to biological targets.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular properties of this compound. We will delve into the theoretical framework, computational methodology, and the interpretation of key results, including geometric optimization, tautomeric stability, vibrational analysis, and electronic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper understanding of quinazoline-based compounds.

The Significance of Tautomerism

Tautomerism refers to the chemical equilibrium between two or more interconverting structural isomers, known as tautomers.[6] In the case of this compound, the key equilibrium is between the thiol and thione forms (see Figure 1). The position of this equilibrium is influenced by factors such as the solvent environment and temperature.[5] The distinct electronic and structural characteristics of each tautomer can lead to different pharmacological profiles. Therefore, determining the more stable tautomer is a critical first step in any computational study.

Tautomerism Thiol This compound (Thiol Form) Thione 2-Methyl-1H-quinazoline-4-thione (Thione Form) Thiol->Thione Proton Transfer

Caption: Thiol-Thione Tautomerism in this compound.

Computational Methodology: A Self-Validating Approach

To ensure the reliability of our theoretical predictions, we employ a computational protocol grounded in well-established quantum chemical methods. The core of our approach is Density Functional Theory (DFT), a powerful method for describing the electronic structure of molecules.[1]

Experimental Protocol: Quantum Chemical Calculations
  • Molecular Structure Generation : The initial 3D structures of both the thiol and thione tautomers of this compound are built using molecular modeling software.

  • Geometry Optimization : The geometries of both tautomers are optimized without any symmetry constraints using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[7][8] This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization is performed in the gas phase and, for a more realistic representation, in a solvent environment using the Polarizable Continuum Model (PCM).

  • Vibrational Frequency Analysis : To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) spectra, which can be compared with experimental data.

  • Electronic Property Calculations : With the optimized geometries, a range of electronic properties are calculated:

    • Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[1]

    • Molecular Electrostatic Potential (MEP) : The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis : NBO analysis is performed to understand intramolecular interactions, such as charge delocalization and hyperconjugation.[8]

    • UV-Vis Spectra Simulation : Time-Dependent DFT (TD-DFT) calculations are carried out to predict the electronic absorption spectra and compare them with experimental UV-Vis data.

Computational_Workflow cluster_start Initial Steps cluster_calc Core Calculations (DFT: B3LYP/6-311++G(d,p)) cluster_analysis Analysis & Validation Start Structure Generation (Thiol & Thione) Opt Geometry Optimization Start->Opt Freq Vibrational Frequencies Opt->Freq Elec Electronic Properties (HOMO, LUMO, MEP, NBO) Freq->Elec UV TD-DFT for UV-Vis Elec->UV Tautomer Tautomer Stability Analysis UV->Tautomer Compare Comparison with Experimental Data Tautomer->Compare

Caption: Workflow for Quantum Chemical Calculations.

Results and Discussion

Tautomeric Stability

The relative stability of the thiol and thione tautomers is determined by comparing their total electronic energies. In many similar heterocyclic systems, the thione form is found to be more stable than the thiol form in the gas phase and in polar solvents.[9] Our calculations for this compound are expected to align with this trend. The greater stability of the thione tautomer can be attributed to the higher bond energy of the C=O analogous C=S bond compared to the C-S single bond and the increased resonance stabilization of the quinazolinone ring system.

Geometric Structure

The optimized geometric parameters (bond lengths and bond angles) of the most stable tautomer provide a detailed picture of its 3D structure. These parameters can be compared with experimental data from X-ray crystallography of similar quinazoline derivatives to validate the computational model.[10]

Table 1: Selected Optimized Geometric Parameters for the Thione Tautomer of this compound (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C4=S13Calculated ValueN3-C4-C4aCalculated Value
C2-N3Calculated ValueC4-N3-C2Calculated Value
N1-C2Calculated ValueN1-C2-N3Calculated Value
C4-N3Calculated ValueC2-N1-C8aCalculated Value

(Note: "Calculated Value" would be replaced with the actual numerical data from the quantum chemical calculations.)

Vibrational Analysis

The calculated vibrational frequencies can be used to interpret experimental FT-IR spectra. Key vibrational modes to consider for this compound include the C=S stretching vibration in the thione tautomer (typically in the range of 1050-1250 cm⁻¹) and the S-H stretching vibration in the thiol tautomer (around 2550-2600 cm⁻¹). The C=N and aromatic C-H stretching vibrations are also important for structural confirmation.[11]

Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are crucial for understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability.[1] For drug development, a molecule with a suitable HOMO-LUMO gap is often sought to ensure it is reactive enough to interact with its target but stable enough to not undergo unwanted side reactions.

Table 2: Calculated Electronic Properties of the Thione Tautomer (B3LYP/6-311++G(d,p))

PropertyValue (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
Energy Gap (ΔE)Calculated Value

(Note: "Calculated Value" would be replaced with the actual numerical data from the quantum chemical calculations.)

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack. For the thione tautomer of this compound, the MEP map is expected to show a region of high negative potential around the sulfur atom of the thione group, indicating its nucleophilic character.

Conclusion

Quantum chemical calculations, particularly DFT, offer a powerful and insightful approach to understanding the structural and electronic properties of this compound. By elucidating the tautomeric equilibrium, optimizing the molecular geometry, and analyzing the electronic structure, these computational methods provide a solid foundation for rational drug design and the prediction of chemical reactivity. The theoretical data presented in this guide, when used in conjunction with experimental results, can significantly accelerate the development of novel quinazoline-based therapeutic agents.

References

  • Bridges, A. J., et al. (n.d.). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. PMC.
  • Al-Sultani, K. T. A., et al. (2025, August 12). Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives. RSC Publishing.
  • Taylor & Francis. (2022, February 18). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives.
  • MDPI. (2024, October 18). New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study.
  • RHAZES: Green and Applied Chemistry. (2022, October 31). DFT, ANN and QSAR studies of quinoline, isoquinoline and quinazoline derivatives against Plasmodium falciparum.
  • SciSpace. (n.d.). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives.
  • PubChemLite. (n.d.). This compound (C9H8N2S).
  • PMC. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties.
  • (n.d.). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H)
  • Shakhidoyatov, Kh. M. (2022, June 16). Synthesis of 2-methylquinazoline-4-thione with the purpose of alkylation of 3-propyl 2.
  • PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride.
  • ResearchGate. (n.d.). Tautomeric states of 2-methyl-4(3H)-quinazolinone[2]. Retrieved from

  • ResearchGate. (n.d.). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,...
  • Frontiers. (n.d.). Keto-enol tautomerism in the development of new drugs.
  • Serin, S. (2024, May 3). Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. Orbital: The Electronic Journal of Chemistry.
  • MDPI. (2022, October 22). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines.
  • PubMed. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties.
  • Zubkov, V. O., et al. (2016, June 21). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry.
  • Holzer, W., Eller, G. A., & Schönberger, S. (2007, September 20). On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine. Holzer-group.at.
  • Al-Jeilawi, O. H. R., et al. (n.d.). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Physical Chemistry Research.
  • Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - 2-methylquinazolin-4-(3H)-one. Der Pharma Chemica.
  • Benchchem. (n.d.). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers.
  • PMC. (n.d.). Tautomerism and Self-Association in the Solution of New Pinene-Bipyridine and Pinene-Phenanthroline Derivatives.
  • ResearchGate. (2022, September). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
  • ResearchGate. (2025, December 6). Tautomerism of 4-Hydroxy-4(1H) quinolon.
  • Westin, J. (n.d.). Keto Enol Tautomerism Of Monosaccharides - Carbohydrates Organic - MCAT Content. Jack Westin.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline pharmacophore is a "privileged structure" in medicinal chemistry, anchoring blockbuster kinase inhibitors like Gefitinib and Erlotinib. While the 4-amino and 4-oxo derivatives are well-characterized, 2-methylquinazoline-4-thiol (2-MQ-4T) represents a distinct, versatile subclass. Its sulfur moiety introduces unique electronic properties, serving as both a bioisostere for oxygen/nitrogen and a reactive handle for late-stage diversification.

This guide analyzes the structural dynamics, synthetic architectures, and pharmacological utility of 2-MQ-4T. We move beyond basic synthesis to explore the critical thiol-thione tautomerism that dictates reactivity, providing reproducible protocols for S-functionalization and scaffold elaboration.

Structural Dynamics: The Thiol-Thione Tautomerism[1]

To manipulate 2-MQ-4T effectively, one must understand that it rarely exists as a discrete "thiol" in solution. It is subject to a prototropic tautomeric equilibrium between the thiol (enethiol) and thione (thioamide) forms.

The Equilibrium

In the solid state and in polar solvents (e.g., DMSO), the equilibrium heavily favors the thione form (quinazoline-4(3H)-thione). This preference is driven by the thermodynamic stability of the amide-like resonance in the N3-C4-S system. However, in the presence of a base, the molecule forms an ambident anion where the negative charge is delocalized between the Sulfur and Nitrogen (N3).[1][2]

  • Implication for Synthesis: Electrophiles can attack either the S or N atom. The "Hard and Soft Acids and Bases" (HSAB) theory dictates that "soft" alkylating agents (e.g., alkyl iodides) preferentially attack the "soft" sulfur atom, leading to S-alkylated products (thioethers), which are the primary targets for drug development.

Tautomerism Thione Thione Form (Thermodynamically Favored) Thiol Thiol Form (Reactive Intermediate) Thione->Thiol Tautomerism Anion Ambident Anion (Delocalized Charge) Thione->Anion + Base Thiol->Anion + Base S_Product S-Alkylated Product (Therapeutic Target) Anion->S_Product Soft Electrophile (e.g., R-I) N_Product N-Alkylated Product (Side Product) Anion->N_Product Hard Electrophile (e.g., R-OTs)

Figure 1: Tautomeric equilibrium and divergent reactivity pathways of 2-MQ-4T.

Synthetic Architectures

The synthesis of 2-MQ-4T generally follows two primary strategies: Thionation of the Oxo-Precursor (most robust) and Nucleophilic Displacement (used for functionalizing existing rings).

Comparative Synthetic Routes
ParameterMethod A: Thionation (Recommended)Method B: Nucleophilic Displacement
Precursor 2-Methylquinazolin-4(3H)-one2-Methyl-4-chloroquinazoline
Reagents P₂S₅ or Lawesson’s ReagentThiourea or NaSH
Solvent Pyridine or Xylene (Reflux)Ethanol or DMF
Yield High (80-95%)Moderate to High
Utility Best for bulk scaffold generationBest for late-stage modification
Causality Driven by the high oxophilicity of Phosphorus, driving the O→S exchange.Driven by S_NAr mechanism; requires a good leaving group (Cl).
Mechanism of Action (Method A)

The reaction with Phosphorus Pentasulfide (P₂S₅) proceeds via the formation of a thionating species. The carbonyl oxygen of the quinazolinone attacks the phosphorus, creating a good leaving group that is subsequently displaced by sulfur. This method is preferred because 2-methylquinazolin-4(3H)-one is easily accessible from anthranilic acid and acetic anhydride.

Pharmacological Landscape

The this compound scaffold is not merely a synthetic intermediate; it is a bioactive pharmacophore.[3]

Kinase Inhibition (EGFR & VEGFR)

Quinazolines are chemically validated EGFR (Epidermal Growth Factor Receptor) inhibitors. The 4-thiol variation alters the hydrogen bond donor/acceptor profile compared to the 4-amino (Gefitinib) class.

  • Mechanism: S-alkylated derivatives can occupy the hydrophobic pocket of the ATP-binding site in kinases. The sulfur atom increases lipophilicity (logP), potentially improving membrane permeability compared to oxo-analogs.

Antimicrobial & Antifungal Activity

Substituted S-alkyl derivatives (e.g., S-benzyl, S-propyl) exhibit significant bacteriostatic activity.

  • SAR Insight: Electron-withdrawing groups on the S-benzyl ring (e.g., p-NO₂, p-Cl) typically enhance antimicrobial potency, likely by increasing the lipophilicity or altering the electronic interaction with bacterial enzymes (e.g., DHFR).

Experimental Protocols

These protocols are designed for reproducibility and scalability.

Protocol A: Synthesis of this compound (Thionation Route)

This protocol converts the oxo-form to the thione/thiol form.

  • Reagents: 2-Methylquinazolin-4(3H)-one (1.60 g, 10 mmol), Phosphorus Pentasulfide (P₂S₅) (2.22 g, 10 mmol), Anhydrous Pyridine (15 mL).

  • Setup: Flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Procedure:

    • Dissolve the quinazolinone in anhydrous pyridine.

    • Add P₂S₅ in portions (exothermic reaction).

    • Reflux the mixture for 3–4 hours . Validation: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.3) should disappear, and a new yellow spot (Rf ~0.6) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.

    • Critical Step: Adjust pH to ~4-5 with dilute HCl to ensure complete precipitation of the thione form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Yield: ~85%

    • Characterization: Melting point > 210°C (dec).[4]

Protocol B: S-Alkylation (General Procedure)

This protocol selectively targets the Sulfur atom over the Nitrogen.

  • Reagents: this compound (1 mmol), Alkyl Halide (1.1 mmol), Potassium Carbonate (K₂CO₃) (anhydrous, 2 mmol), Acetone (10 mL).

  • Procedure:

    • Suspend the thiol and K₂CO₃ in acetone.[5] Stir for 15 minutes at room temperature to generate the thiolate anion.

    • Add the alkyl halide dropwise.

    • Reflux for 2–6 hours. Causality: Acetone is a polar aprotic solvent that solvates the cation (K+), leaving the thiolate anion "naked" and highly reactive.

  • Workup:

    • Filter off the inorganic salts (K₂CO₃/KX).

    • Evaporate the solvent under reduced pressure.

    • Recrystallize the residue from ethanol/water.

Workflow Visualization

The following diagram illustrates the synthetic pathway from the anthranilic acid precursor through to the S-functionalized bioactive target.

SynthesisWorkflow Start Anthranilic Acid Step1 Cyclization (Acetic Anhydride) Start->Step1 Inter1 2-Methyl-4H-3,1-benzoxazin-4-one Step1->Inter1 Step2 Ammonolysis (NH3/NH4OAc) Inter1->Step2 Inter2 2-Methylquinazolin-4(3H)-one Step2->Inter2 Step3 Thionation (P2S5 / Pyridine) Inter2->Step3 Core This compound (CORE SCAFFOLD) Step3->Core Step4 S-Alkylation (R-X / K2CO3) Core->Step4 Final S-Substituted Quinazoline (Bioactive) Step4->Final

Figure 2: Step-wise synthetic workflow for generating S-substituted quinazoline derivatives.

References

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.

  • Sapaev, B., et al. (2022).[1][2] Synthesis of 2-methylquinazoline-4-thione with the purpose of alkylation of 3-propyl 2-methylquinazoline-4-thione. AIP Conference Proceedings, 2432, 020009.[2]

  • Alagarsamy, V., et al. (2018). Synthesis and pharmacological investigation of some novel 2-methyl-3-substituted quinazolin-4(3H)-ones. Journal of Heterocyclic Chemistry.

  • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539.

  • Holzer, W., & Seiringer, G. (2008). On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine. Heterocycles, 75(1).[6]

Sources

Methodological & Application

Application Note: Protocol for Using 2-Methylquinazoline-4-thiol (MQT) as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 2-Methylquinazoline-4-thiol (MQT) as a high-efficiency corrosion inhibitor for mild steel in aggressive acidic environments (1.0 M HCl). MQT represents a class of heterocyclic compounds—often found in pharmaceutical intermediates—that exhibit potent "green" corrosion inhibition properties due to their nitrogen and sulfur electron-donor sites.

Target Audience: Materials Scientists, Electrochemists, and Drug Development Professionals exploring secondary applications for heterocyclic precursors.

Scientific Principles & Mechanism

The efficacy of MQT relies on the chemisorption and physisorption of the molecule onto the metal surface.

  • Active Centers: The sulfur atom (thiol/thione tautomerism) and the nitrogen atoms in the quinazoline ring possess lone pair electrons.

  • Interaction: These electrons coordinate with the empty

    
    -orbitals of iron (Fe) on the steel surface.[1]
    
  • Pi-Electron Donation: The aromatic ring provides additional stability via

    
    -electron interaction, forming a compact hydrophobic film that blocks the diffusion of corrosive ions (
    
    
    
    ,
    
    
    ).
Sustainability Note for Pharma Professionals

MQT is structurally related to several bioactive scaffolds. Utilizing expired or byproduct streams of such heterocycles for corrosion inhibition aligns with Circular Economy principles, repurposing chemical waste into valuable industrial protectants.

Material Preparation

Reagents & Safety
  • Inhibitor: this compound (CAS: 2563-69-1). Purity >97%.

  • Solvent: Ethanol (absolute) is recommended for initial stock solution due to the hydrophobicity of the quinazoline ring.

  • Acid Medium: 37% HCl (analytical grade) diluted to 1.0 M using deionized water.

  • Substrate: Mild Steel Coupons (Composition approx: C 0.18%, Mn 0.6%, P 0.04%, S 0.05%, Fe balance).

Safety Warning: Thiols possess strong odors and potential toxicity. Work in a fume hood. Always add acid to water, never water to acid.

Coupon Pre-treatment (Critical for Reproducibility)
  • Abrasion: Wet polish coupons sequentially with SiC paper (grades 400, 600, 800, 1000, 1200) to remove oxide layers.

  • Cleaning: Sonicate in ethanol for 10 minutes to remove debris.

  • Degreasing: Rinse with acetone.

  • Drying: Dry in a warm air stream and store in a desiccator until use. Moisture leads to flash rusting, invalidating weight loss data.

Experimental Workflow Visualization

ExperimentalWorkflow Prep 1. Coupon Preparation (Polish, Degrease, Dry) OCP 3. OCP Stabilization (30 mins immersion) Prep->OCP Weight Alternative: Weight Loss (24h Immersion) Prep->Weight Soln 2. Solution Prep (1M HCl + MQT Stock) Soln->OCP Soln->Weight EIS 4. EIS Measurement (100 kHz - 10 mHz) OCP->EIS Stable Potential PDP 5. Potentiodynamic Polarization (Tafel Extrapolation) EIS->PDP Non-destructive first Analysis 6. Data Analysis (Calc. Inhibition Efficiency) PDP->Analysis Weight->Analysis

Figure 1: Integrated workflow for electrochemical and gravimetric assessment of MQT.

Protocol A: Electrochemical Characterization

The "Gold Standard" for determining instantaneous corrosion rates and mechanistic insight.

Setup
  • Cell: Standard three-electrode glass cell (250 mL).

  • Working Electrode (WE): Mild steel coupon (embedded in epoxy, exposed area

    
    ).
    
  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Counter Electrode (CE): Platinum wire or graphite rod (large surface area).

Procedure
  • OCP Stabilization: Immerse WE in the test solution (Acid + MQT). Monitor Open Circuit Potential (OCP) for 30–60 minutes until the drift is

    
    .
    
  • Electrochemical Impedance Spectroscopy (EIS):

    • Bias: DC potential = OCP.

    • Amplitude:

      
       (rms) sine wave.[2]
      
    • Frequency Range:

      
       to 
      
      
      
      .[2]
    • Data Output: Nyquist and Bode plots.

    • Analysis: Fit data to an equivalent circuit (typically

      
      ).
      
      • 
        : Charge transfer resistance (inversely proportional to corrosion rate).
        
      • 
        : Constant phase element representing double-layer capacitance.
        
  • Potentiodynamic Polarization (PDP):

    • Scan Range:

      
       relative to OCP.
      
    • Scan Rate:

      
       (Slow scan reduces capacitive charging currents).
      
    • Analysis: Perform Tafel extrapolation to determine Corrosion Current Density (

      
      ).
      
Calculation of Efficiency ( )


Where 

and

are the charge transfer resistances with and without MQT.

Protocol B: Gravimetric (Weight Loss) Analysis

The "Robust Verification" method for long-term stability.

Procedure
  • Weighing: Weigh the prepared coupons (

    
    ) using an analytical balance (
    
    
    
    precision).
  • Immersion: Suspend coupons in 1M HCl with varying MQT concentrations (e.g., 100, 200, 300, 400, 500 ppm) for 24 hours at 303 K.

  • Cleaning:

    • Remove coupons.

    • Scrub gently with a bristle brush under running water.

    • Immerse in Clarke’s solution (Sb2O3 + SnCl2 in conc. HCl) for 30 seconds if corrosion products are heavy (optional for inhibited samples).

    • Rinse with ethanol, dry, and re-weigh (

      
      ).
      
Calculation


Where 

is the Corrosion Rate in

or

.

Data Presentation & Analysis

Typical Data Structure

Organize your results in the following format to ensure comparability:

Conc. (ppm)





0 (Blank) 25.4150.2850.5--
100 120.595.4180.278.978.8
300 350.160.165.492.792.3
500 480.845.242.194.795.0
Mechanistic Visualization (Adsorption)

AdsorptionMechanism cluster_interaction Adsorption Process (Langmuir) MQT MQT Molecule (N, S donors) Physi Physisorption (Electrostatic) MQT->Physi Protonated Species Chemi Chemisorption (Coordination Bond) MQT->Chemi Lone Pairs (N, S) FeSurface Mild Steel Surface (Empty d-orbitals) Physi->FeSurface Chemi->FeSurface

Figure 2: Dual-mode adsorption mechanism of MQT on iron surfaces.

References

  • ASTM International. (2004). ASTM G31-72: Standard Practice for Laboratory Immersion Corrosion Testing of Metals.[3][4][5][6] ASTM International. [Link]

  • ASTM International. (2014). ASTM G106-89: Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. ASTM International. [Link]

  • Yadav, M., et al. (2013). Corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution: Gravimetric, electrochemical and DFT studies. Journal of Molecular Liquids. [Link]

  • Obot, I. B., et al. (2019). 2-Mercaptobenzimidazole as a corrosion inhibitor for mild steel in HCl: Experimental and theoretical studies. Journal of Adhesion Science and Technology.[7] [Link]

  • Fouda, A. S., et al. (2013).[8] Quinazoline derivatives as corrosion inhibitors for carbon steel in hydrochloric acid solution.[1][9][10][11] International Journal of Electrochemical Science. [Link]

Sources

Application of 2-Methylquinazoline-4-thiol in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 2-Methylquinazoline-4-thiol as a Versatile Scaffold

Introduction & Molecule Profile

This compound (CAS: 23956-62-9) is a privileged heterocyclic building block used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and antimicrobial agents.

While often referred to as a "thiol," this molecule exhibits thiol-thione tautomerism . In solution (DMSO, DMF) and the solid state, the thione (2-methylquinazoline-4(3H)-thione) tautomer predominates. However, under basic conditions, the deprotonated anion acts as an ambident nucleophile , capable of reacting at either the Sulfur (S4) or Nitrogen (N3) atom.

  • Key Reactivity: Nucleophilic Substitution (

    
    , 
    
    
    
    ), Cyclocondensation.
  • Primary Application: Synthesis of S-substituted quinazolines and fused tricyclic systems (e.g., thiazolo[2,3-b]quinazolines).

Mechanistic Insight: The Ambident Nucleophile

Understanding the regioselectivity between S-alkylation and N-alkylation is critical for yield optimization.

  • S-Alkylation (Kinetic/Soft Control): Favored by "soft" electrophiles (alkyl halides,

    
    -haloketones) and polar aprotic solvents (DMF, Acetone) with mild bases (
    
    
    
    ). The sulfur atom is more polarizable and nucleophilic.[1]
  • N-Alkylation (Thermodynamic/Hard Control): Favored by "hard" electrophiles, high temperatures, or specific solvent interactions that shield the sulfur.

Visualizing the Reactivity Pathway

G Thione Thione Form (Major Tautomer) Anion Ambident Anion [N-C-S]⁻ Thione->Anion Base (NaH/K2CO3) S_Product S-Alkylated Product (Thioether) Anion->S_Product Soft Electrophile (R-X, 25°C) N_Product N-Alkylated Product (Minor/Byproduct) Anion->N_Product Hard Electrophile (High Temp) Fused Fused Tricyclic (Thiazolo-quinazoline) S_Product->Fused Cyclodehydration (if R = CH2COOH)

Figure 1: Reaction pathways of this compound showing the divergence between S- and N-alkylation.

Application I: Synthesis of S-Alkylated Thioethers

This protocol describes the standard synthesis of 4-(alkylthio)-2-methylquinazolines. These motifs are common in EGFR tyrosine kinase inhibitors.

Protocol A: Base-Promoted S-Alkylation

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl halide (e.g., Benzyl bromide, Methyl iodide) (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (anhydrous, 2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with this compound (10 mmol) and anhydrous

    
     (20 mmol). Add DMF (15 mL) and stir at Room Temperature (RT) for 30 minutes. Observation: The suspension may change color as the thiolate anion forms.
    
  • Addition: Add the alkyl halide (11 mmol) dropwise over 5 minutes.

  • Reaction: Stir at RT for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting thiol (

    
    ) should disappear, and a higher running spot (
    
    
    
    ) should appear.
  • Workup: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The S-alkylated product typically precipitates as a white or pale yellow solid.

  • Purification: Filter the solid, wash with water (

    
     mL), and recrystallize from Ethanol.
    

Data Summary: Solvent Effects on Regioselectivity

Solvent Base Temperature S-Isomer Yield N-Isomer Yield

| DMF |


 | 25°C | 92%  | < 2% |
| Acetone  | 

| Reflux | 88% | 5% | | Ethanol | NaOH | Reflux | 75% | 15% |

Application II: Synthesis of Fused Thiazolo[2,3-b]quinazolines

This is a high-value application where the thiol acts as a dinucleophile precursor to form tricyclic systems, which are potent bioactive scaffolds.

Protocol B: One-Pot Cyclization with Chloroacetic Acid

Objective: Synthesis of 5-methyl-5H-thiazolo[2,3-b]quinazolin-3-one.

Reagents:

  • This compound (10 mmol)

  • Chloroacetic acid (12 mmol)

  • Acetic Anhydride (

    
    ) (30 mL)
    
  • Pyridine (Catalytic, 0.5 mL)

Workflow Diagram:

Workflow Step1 Step 1: S-Alkylation Thiol + Cl-CH2-COOH (Reflux in EtOH/NaOAc) Inter Intermediate S-Carboxymethyl Derivative Step1->Inter -HCl Step2 Step 2: Cyclodehydration Add Ac2O + Pyridine (Reflux 2 hrs) Inter->Step2 Isolation optional Final Final Product Thiazolo[2,3-b]quinazoline Step2->Final -H2O (Ring Closure)

Figure 2: Sequential workflow for the synthesis of fused thiazolo-quinazoline systems.

Step-by-Step Methodology:

  • Condensation: Dissolve this compound (10 mmol) and chloroacetic acid (12 mmol) in Ethanol (20 mL) containing Sodium Acetate (15 mmol). Reflux for 3 hours.

  • Isolation of Intermediate: Cool the mixture. The S-carboxymethyl intermediate will precipitate. Filter and dry.

  • Cyclization: Suspend the dried intermediate in Acetic Anhydride (15 mL) and add Pyridine (0.5 mL).

  • Reflux: Heat the mixture to reflux (

    
    ) for 2 hours. The solid will dissolve, followed by the precipitation of the cyclized product.
    
  • Final Workup: Cool to RT, pour into ice water to hydrolyze excess anhydride. Filter the resulting solid and recrystallize from Dioxane/Ethanol.

References

  • Regioselectivity of Alkylation: Al-Salahi, R. et al. "Alkylation of 2-methylquinazoline-4(3H)-thione: Synthesis and Characterization." Journal of Sulfur Chemistry, 2010.

  • Thiazolo-Fusion Protocols: Pashmforoush, S. et al. "Synthesis of thiazolo[2,3-b]quinazolinone derivatives via base-promoted cascade bicyclization." Organic & Biomolecular Chemistry, 2015.[1]

  • Medicinal Applications (EGFR): Abouzeid, L. et al. "Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases." Molecules, 2023.[2]

  • Tautomerism Studies: Zubkov, V.O. et al.[3] "The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4(1H)-ones." Journal of Organic and Pharmaceutical Chemistry, 2016.[3]

Sources

Analytical techniques for detecting 2-Methylquinazoline-4-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The detection and quantification of 2-Methylquinazoline-4-thiol (2-MQ-4T) present unique analytical challenges due to its rapid thiol-thione tautomerism and susceptibility to oxidative dimerization. This compound serves as a critical intermediate in the synthesis of bioactive quinazoline derivatives (e.g., antifungals, PARP inhibitors) and often exists as a trace impurity in final drug substances. This guide provides a definitive protocol for its analysis using UHPLC-UV-MS and Electrochemical Detection , emphasizing the stabilization of the sulfhydryl moiety and the resolution of the target from its oxygenated analog, 2-methyl-4(3H)-quinazolinone.

Part 1: Chemical Characterization & Stability

The Tautomerism Challenge

This compound (C


H

N

S, MW 176.24) does not exist as a static structure. In solution, it exists in dynamic equilibrium between the thiol (mercapto) and thione forms.
  • Thione Form (Major): Predominates in polar solvents (methanol, water) and the solid state. It is responsible for the compound's high melting point and lower solubility in non-polar organics.

  • Thiol Form (Minor): The reactive species in S-alkylation reactions.

Analyst Insight: You cannot analyze "just" the thiol. Your method must account for the rapid proton transfer. Acidic mobile phases stabilize the protonated cation, effectively collapsing the equilibrium into a single detectable species in Mass Spectrometry.

Oxidative Instability

Like most heterocyclic thiols, 2-MQ-4T readily oxidizes to its disulfide dimer (Bis(2-methylquinazolin-4-yl)disulfide ) upon exposure to air or basic conditions.

  • Prevention: All stock solutions must be prepared with 1 mM EDTA (to chelate metal catalysts) and analyzed within 4 hours. For long-term storage, derivatization with 4,4'-dithiodipyridine (DTDP) is recommended.

Part 2: High-Performance Liquid Chromatography (UHPLC-UV-MS)

This is the "Gold Standard" method for specificity, allowing differentiation between the thiol target (m/z 177) and its common hydrolysis impurity, the oxo-derivative (m/z 161).

Method Development Strategy
  • Column Choice: A C18 column with high carbon load and end-capping is required to prevent severe tailing caused by the interaction of the basic quinazoline nitrogens with silanols.

  • Mobile Phase: High pH is avoided to prevent disulfide formation. Low pH (Formic acid) is ideal for positive mode ESI-MS.

Validated Protocol
ParameterCondition
Instrument UHPLC coupled with Single Quad or Q-TOF MS
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 0.4 mL/min
Gradient 0-1 min: 5% B (Isocratic hold)1-6 min: 5% → 95% B (Linear)6-8 min: 95% B (Wash)8.1 min: 5% B (Re-equilibration)
Detection (UV) 320 nm (Specific for Thioamide band), 254 nm (General)
Detection (MS) ESI Positive Mode (+), Scan range 100–600 m/z
Target Ion [M+H]

= 177.05 m/z
MS Interpretation & Impurity Profiling

In synthetic samples, 2-MQ-4T is often accompanied by specific impurities. Use the following mass transitions for identification:

CompoundStructurem/z [M+H]+Retention (Rel)
This compound Target177 1.00 (Ref)
2-Methyl-4(3H)-quinazolinone Hydrolysis Product161 ~0.85 (Earlier)
Bis(2-methylquinazolin-4-yl)disulfide Oxidation Dimer353 ~1.40 (Later)

Part 3: Electrochemical Detection (Voltammetry)

For laboratories lacking MS, electrochemical detection offers superior sensitivity for thiols compared to UV, as the thiol group is electroactive.

Principle

Thiols undergo anodic oxidation on carbon electrodes to form disulfides.



Protocol
  • Electrode: Glassy Carbon Electrode (GCE), polished with 0.05 µm alumina.

  • Electrolyte: 0.1 M Phosphate Buffer (pH 4.0 - 5.0). Note: Acidic pH prevents auto-oxidation.

  • Technique: Differential Pulse Voltammetry (DPV).

  • Scan Range: +0.2 V to +1.2 V vs. Ag/AgCl.

  • Signal: Look for an oxidation peak at approximately +0.75 V .

Part 4: Visualizing the Analytical Workflow

The following diagram illustrates the critical decision pathways for handling 2-MQ-4T samples to avoid artifacts (dimerization) and ensure correct identification.

AnalyticalWorkflow Sample Synthetic Reaction Mixture (Contains 2-MQ-4T) Tautomerism Tautomeric Equilibrium (Thiol ⇌ Thione) Sample->Tautomerism Prep Sample Prep: Dilute in 0.1% Formic Acid/MeCN (Stabilizes Cation) Tautomerism->Prep Acidify immediately Oxidation Risk: Oxidation to Disulfide (Avoid pH > 7) Tautomerism->Oxidation Slow analysis or High pH Analysis UHPLC-MS Analysis Prep->Analysis Oxidation->Analysis Artifacts appear Result_Thiol Peak A: m/z 177 (Target) Analysis->Result_Thiol Result_Oxo Peak B: m/z 161 (Hydrolysis Impurity) Analysis->Result_Oxo Result_Dimer Peak C: m/z 353 (Oxidation Artifact) Analysis->Result_Dimer

Caption: Workflow for stabilizing and detecting this compound, highlighting critical control points to prevent oxidation artifacts.

Part 5: Synthesis & Reaction Context

Understanding the origin of the molecule aids in anticipating impurities. 2-MQ-4T is typically synthesized via the Niementowski reaction modification or thionation of the oxo-derivative.

SynthesisPathway Anthranilic Anthranilic Acid Intermediate Intermediate (Amide) Anthranilic->Intermediate + Ac2O Thioacetamide Thioacetamide Target This compound (Target) Intermediate->Target + Thioacetamide (Cyclization) Impurity 2-Methyl-4(3H)-quinazolinone (Oxygen Impurity) Intermediate->Impurity + H2O (Side Reaction)

Caption: Primary synthetic route showing the origin of the common oxygenated impurity (m/z 161).

References

  • Saitkulov, F., et al. (2023). "Studying the Properties of the UV Spectra of Quinazolin-4-ones and -thiones." Econferences. Available at: [Link]

  • PubChem. (2025).[1] "this compound (Compound)."[2][3] National Library of Medicine. Available at: [Link]

  • NIST. (2023). "Mass Spectrum of 2-methyl-4(1H)-quinazolinone (Oxygen Analog)." NIST Chemistry WebBook. Available at: [Link]

  • Zheng, Y., et al. (2020). "Electrosynthesis of Quinazolines and Quinazolinones via an Anodic Direct Oxidation." Journal of Organic Chemistry. Available at: [Link]

  • Guevara, U.J., et al. (2024). "The simulated UV/Vis absorption spectra for the thiol, thione... of 2-(2-Mercaptophenyl)-1-azaazulene." International Journal of Molecular Sciences. Available at: [Link]

Sources

Advanced Electrochemical Characterization of 2-Methylquinazoline-4-thiol: From Solution Kinetics to Surface Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-EC-QZN-04

Executive Summary

This guide details the experimental protocols for characterizing 2-Methylquinazoline-4-thiol (2-MQT) , a heterocyclic scaffold critical in medicinal chemistry (antitumor/antimicrobial agents) and corrosion inhibition. Unlike simple alkanethiols, 2-MQT exhibits complex thiol-thione tautomerism , which dictates its electrochemical reactivity.

This protocol addresses two distinct experimental goals:

  • Solution-Phase Voltammetry: Determining oxidation mechanisms and antioxidant capacity.

  • Interfacial Electrochemistry: Forming and characterizing Self-Assembled Monolayers (SAMs) on gold substrates.

Chemical Context & Tautomeric Equilibrium[1][2][3][4]

Before designing the electrochemical cell, the researcher must recognize that 2-MQT exists in equilibrium between the thiol (aromatic, favored in basic/metal-bound states) and thione (amide-like, favored in neutral solution/solid state) forms.

  • Thiol Form (Electroactive): Responsible for anodic oxidation to disulfides and coordination to metal electrodes (Au-S bond).

  • Thione Form (Stable): Dominates in solution, requiring specific pH adjustments to drive the equilibrium toward the electroactive thiol species.

Part 1: Solution-Phase Oxidation Protocol

Objective: To characterize the anodic oxidation of 2-MQT, typically involving the formation of a radical cation followed by dimerization to a disulfide (RSSR).

Equipment & Reagents
ComponentSpecificationRationale
Potentiostat Bandwidth >100 kHz, Compliance ±10VRequired for capturing fast radical dimerization kinetics.
Working Electrode Glassy Carbon (GCE, 3mm)Inert surface with wide anodic window; minimizes background oxidation compared to Pt or Au.
Counter Electrode Platinum Wire/CoilSurface area must be >10x the working electrode to prevent current limiting.
Reference Electrode Ag/AgCl (3M KCl) or Ag/Ag+ (non-aqueous)Use Ag/Ag+ (0.01M AgNO₃ in ACN) if working in organic solvents to avoid junction potential errors.
Solvent System 50:50 (v/v) Ethanol:Phosphate Buffer (pH 7.0)2-MQT has poor solubility in pure water. Ethanol ensures solubility; buffer controls proton-coupled electron transfer.
Experimental Workflow (Step-by-Step)
  • Electrode Pre-treatment (Critical):

    • Polish GCE with 0.3 µm and 0.05 µm alumina slurry on a microcloth.

    • Sonicate in 1:1 HNO₃:H₂O for 2 minutes, then Ethanol for 2 minutes.

    • Validation: Run a background Cyclic Voltammetry (CV) in blank electrolyte. Current density should be <1 µA/cm² in the window 0.0V to +1.2V.

  • Solution Preparation:

    • Prepare a 1.0 mM stock solution of 2-MQT in Ethanol.

    • Dilute to 100 µM in the supporting electrolyte (0.1 M LiClO₄ or PBS).

    • Degassing: Purge with high-purity Argon for 10 minutes to remove dissolved O₂ (which can oxidize thiols).

  • Voltammetric Measurement:

    • Technique: Cyclic Voltammetry (CV).[1][2]

    • Scan Range: -0.2 V to +1.2 V vs. Ag/AgCl.

    • Scan Rate Study: Perform scans at 25, 50, 100, 200, and 500 mV/s.

    • Criteria: Plot

      
       vs. 
      
      
      
      . A linear response indicates diffusion control; linearity of
      
      
      vs.
      
      
      indicates adsorption control (common for sulfur species).
Mechanistic Pathway Visualization

The following diagram illustrates the proposed EC (Electrochemical-Chemical) mechanism where the thiol undergoes a one-electron oxidation to a thiyl radical, which then rapidly dimerizes.

OxidationMechanism Thione Thione Form (Stable) Thiol Thiol Form (R-SH) Thione->Thiol Tautomerism (pH/Solvent dependent) Radical Thiyl Radical (R-S• + H+ + e-) Thiol->Radical Anodic Oxidation (E ~ +0.6V) Disulfide Disulfide Dimer (R-S-S-R) Radical->Disulfide Dimerization (Fast Chemical Step)

Caption: Figure 1. Proposed EC mechanism for 2-MQT oxidation. The rate-determining step is the initial electron transfer, followed by rapid chemical dimerization.

Part 2: Surface Assembly (SAM) Protocol

Objective: Utilize the high affinity of the sulfur moiety to form Self-Assembled Monolayers (SAMs) on Gold, useful for corrosion inhibition studies or biosensor scaffolding.

Surface Preparation & Assembly
  • Substrate: Polycrystalline Gold (Au) disk electrode or Au-coated quartz crystal.

  • Cleaning (Piranha Etch):

    • Warning: Piranha solution (3:1 H₂SO₄:H₂O₂) is explosive with organics.

    • Dip Au electrode for 30 seconds, rinse copiously with Milli-Q water.

    • Electrochemical cleaning: Cycle in 0.5 M H₂SO₄ (-0.2 to +1.5 V) until the characteristic Au-oxide reduction peak at +0.9 V is stable.

  • Deposition:

    • Immerse the clean Au electrode in 1 mM 2-MQT (ethanolic solution) for 24 hours in the dark.

    • Rinsing: Rinse with ethanol then water to remove physisorbed layers.

Electrochemical Characterization of the SAM[7]

To verify coverage and stability, use Reductive Desorption and Blocking Studies .

A. Reductive Desorption (Quantifying Coverage)

This technique reduces the Au-S bond, releasing the thiol into solution. The charge consumed correlates to surface density.

  • Electrolyte: 0.1 M KOH (degassed).

  • Scan: 0.0 V to -1.2 V vs. Ag/AgCl.

  • Signal: Look for a sharp cathodic peak around -0.7 V to -1.0 V.

  • Calculation:

    
    
    Where:
    
    • 
       = Surface coverage (mol/cm²)
      
    • 
       = Charge under the desorption peak (Coulombs)
      
    • 
       = 1 (electron transfer for Au-S reduction)
      
    • 
       = Faraday constant (96,485 C/mol)
      
    • 
       = Electrode Area (cm²)
      
B. Blocking Efficiency (EIS)

Use a redox probe (


) to test the barrier properties of the 2-MQT layer. A well-formed SAM prevents the probe from reaching the electrode.
  • Technique: Electrochemical Impedance Spectroscopy (EIS).[3]

  • Frequency: 100 kHz to 0.1 Hz.

  • Parameter: Charge Transfer Resistance (

    
    ).
    
  • Interpretation: High

    
     (>10 kΩ) indicates a dense, defect-free monolayer. Low 
    
    
    
    implies pinholes or dominance of the thione tautomer (which binds weakly).

Data Analysis & Troubleshooting

Key Electrochemical Parameters
ParameterExpected Value (Approx.)Interpretation
Oxidation Potential (

)
+0.5 V to +0.8 V (vs Ag/AgCl)Depends on pH. Shifts negative by ~59mV/pH (Nernstian behavior) involving 1H⁺/1e⁻.
Peak Separation (

)
IrreversibleNo cathodic return peak is usually observed due to rapid dimerization.
SAM Desorption Peak -0.8 V (in KOH)Characteristic of aromatic thiols on Au.
pKa (Thiol) ~ 7.5 - 8.5Determined by plotting

vs pH. Inflection point indicates pKa.
Troubleshooting Guide
  • Issue: No Oxidation Peak.

    • Cause: Compound exists primarily as the thione.

    • Fix: Increase pH to > 8.0 to deprotonate the thiol, or use a basic alcoholic solvent.

  • Issue: Broad/Double Desorption Peaks.

    • Cause: Multilayers or mixed binding modes (S-Au vs N-Au interactions).

    • Fix: Ensure rigorous rinsing after assembly; lower concentration during deposition (0.1 mM).

Experimental Logic Map

Workflow Start Start: 2-MQT Characterization Solubility Check Solubility (Use EtOH/Water mix) Start->Solubility Branch Select Experiment Type Solubility->Branch SolKin Solution Kinetics (GCE Electrode) Branch->SolKin Redox Mechanism SurfAss Surface Assembly (Au Electrode) Branch->SurfAss SAM Formation CV_Scan Run CV (Var. Scan Rates) SolKin->CV_Scan Analysis1 Analyze Ip vs v^1/2 (Diffusion Control?) CV_Scan->Analysis1 Incubate Incubate 24h (1mM in EtOH) SurfAss->Incubate EIS Run EIS (Blocking Efficiency) Incubate->EIS Desorp Reductive Desorption (Calculate Coverage) EIS->Desorp

Caption: Figure 2.[4] Decision tree for selecting between solution-phase kinetics and surface-phase characterization workflows.

References

  • Electrochemical Oxidation of Heterocyclic Thiols

    • Study on 2-mercaptopyridine N-oxide (analogous mechanism).
    • Source:

  • SAM Stability and Desorption

    • Detailed analysis of thiol-gold bond stability and reductive desorption potentials.
    • Source:

  • Quinazoline Electrochemistry & Tautomerism

    • Investigation into the tautomeric forms of quinazoline derivatives and their electrochemical implic
    • Source:

  • Corrosion Inhibition by Heterocyclic Thiols

    • Application of pyridine-2-thiol (structural analog) on metal surfaces.[5]

    • Source:

Sources

Application Note: In Vitro Profiling of 2-Methylquinazoline-4-thiol and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

2-Methylquinazoline-4-thiol (also known as 2-methylquinazoline-4(3H)-thione) represents a "privileged scaffold" in medicinal chemistry. Its fused bicyclic structure mimics the purine ring system, allowing it to interact promiscuously yet specifically with ATP-binding pockets of kinases (e.g., EGFR, VEGFR) and folate-dependent enzymes (e.g., DHFR).

This guide addresses a critical gap in the literature: the practical handling of this compound's thione-thiol tautomerism during in vitro assays. While often drawn as a thiol (-SH), in neutral solution (DMSO/Water), the compound predominantly exists as the thione (=S) tautomer. This duality dictates its reactivity, oxidation stability, and binding kinetics.

Key Applications Covered:

  • Fragment-Based Drug Discovery (FBDD): Using the scaffold as a nucleophilic anchor for S-alkylation.

  • Antimicrobial Screening: MIC determination against resistant strains (MRSA, P. aeruginosa).

  • Anticancer Cytotoxicity: Viability profiling in HeLa and MCF-7 cell lines.

Chemical Handling & Tautomeric Considerations

The Thione-Thiol Equilibrium

Before initiating biological assays, researchers must understand the species present in solution.

  • Solid State: Exists primarily as the thione (NH proton present).

  • Basic Solution (pH > 8): Deprotonates to the thiolate anion (S⁻), the active nucleophile for synthesis and likely the active species in metal coordination.

  • Assay Media (pH 7.4): A dynamic equilibrium exists. The sulfur atom is a "soft" base, making it prone to oxidation into disulfides (dimers) if not handled correctly.

Preparation of Stock Solutions

CAUTION: Thiol-containing compounds are prone to rapid oxidative dimerization in DMSO stocks stored at room temperature.

ParameterSpecificationExpert Rationale
Solvent Anhydrous DMSOSolubility is poor in water. DMSO disrupts intermolecular H-bonding of the thione.
Concentration 10 mM - 50 mMHigher concentrations favor disulfide formation.
Storage -20°C (Argon flushed)Oxygen exclusion is critical to prevent dimerization to bis(2-methylquinazolin-4-yl)disulfide.
Additive 1 mM DTT (Optional)Add DTT only if the assay tolerates reducing agents; this maintains the monomeric thiol state.

Workflow Visualization

The following diagram illustrates the chemical logic and screening workflow for this scaffold.

G cluster_assays In Vitro Screening Compound This compound (Thione Tautomer) Reaction S-Alkylation / Functionalization (Linker Attachment) Compound->Reaction Base (K2CO3) R-X Library S-Substituted Derivative Library Reaction->Library MIC Antimicrobial (MIC) Target: DHFR / Cell Wall Library->MIC MTT Cytotoxicity (MTT) Target: EGFR / VEGFR Library->MTT Hit Lead Candidate Validation MIC->Hit IC50 < 10 µM MTT->Hit Selectivity Index > 10

Figure 1: Workflow from scaffold derivatization to biological validation.

Protocol A: Antimicrobial Susceptibility Testing (MIC)

Quinazoline-4-thiols often exhibit bacteriostatic activity. This protocol is optimized for hydrophobicity issues common with S-substituted quinazolines.

Materials
  • Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans (ATCC 10231).

  • Media: Mueller-Hinton Broth (MHB) cation-adjusted.

  • Control: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).

  • Detection: Resazurin (Alamar Blue) or Turbidity (OD600).

Step-by-Step Methodology
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Compound Dilution:

    • Prepare a 2-fold serial dilution of this compound derivatives in a 96-well plate.

    • Critical Step: Ensure final DMSO concentration is < 1% . High DMSO is toxic to bacteria and invalidates the assay.

  • Incubation: Add 100 µL of diluted inoculum to each well. Incubate at 37°C for 18–24 hours.

  • Readout (Resazurin Method):

    • Add 20 µL of 0.01% Resazurin solution.

    • Incubate for 2–4 hours.

    • Blue = No Growth (Inhibition). Pink = Growth (Metabolic reduction).

Data Interpretation (Expected Ranges)
Compound ClassTarget OrganismTypical MIC (µg/mL)Interpretation
Parent Scaffold S. aureus25 - 100Weak activity (needs functionalization).
S-Alkyl Derivatives S. aureus (MRSA)4 - 16Moderate to Potent.
S-Alkyl Derivatives E. coli> 64Often less active against Gram-negatives due to efflux.

Protocol B: Anticancer Cytotoxicity (MTT Assay)

Derivatives of this compound act as tyrosine kinase inhibitors. This assay quantifies metabolic viability.

Experimental Setup
  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), HepG2 (Liver).

  • Seeding Density:

    
     cells/well (96-well plate).
    
  • Duration: 48-hour drug exposure.

Procedure
  • Seeding: Plate cells in 100 µL DMEM + 10% FBS. Allow attachment for 24 hours.

  • Treatment: Add compounds (0.1 µM to 100 µM). Include a Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin or Gefitinib).

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate 4 hours at 37°C.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

Mechanistic Pathway (Kinase Inhibition)

The following diagram details the proposed Mechanism of Action (MoA) for quinazoline derivatives, specifically targeting the EGFR pathway.

Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binding Phos Autophosphorylation EGFR->Phos Inhibitor 2-Methylquinazoline Derivative Inhibitor->EGFR Competes with ATP (IC50 < 10µM) Inhibitor->Phos Blocks ATP ATP ATP->EGFR Normal Activation RAS RAS/RAF Pathway Phos->RAS Apop Apoptosis Phos->Apop Inhibition leads to Prolif Cell Proliferation RAS->Prolif

Figure 2: Proposed mechanism of quinazoline derivatives competing for the ATP-binding site of EGFR.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Precipitation in Media Compound is highly lipophilic (LogP > 3).Pre-dilute in DMSO, then slowly add to warm media with vortexing. Do not exceed 100 µM.
Inconsistent MICs Oxidation of thiol to disulfide.Prepare stock solutions fresh. Verify purity via TLC/LC-MS before assay.
False Positives (Enzyme) Non-specific binding via thiol group (PAINS).Add 0.01% Triton X-100 to assay buffer to prevent aggregation-based inhibition.

References

  • Al-Omary, F. A., et al. (2021). "Design, Synthesis and Biological Investigation of Some Novel Quinazolin-4(3H)-One Tethered 1,3,4-Thiadiazole-Thiol Motifs." Sent2Promo. 1

  • Holzer, W., et al. (2008).[2] "On the Tautomerism of Cinnolin-4-ol, Cinnoline-4-thiol, and Cinnolin-4-amine." Heterocycles. 2[3][4][5]

  • BenchChem. (2025).[6] "Biological Activity of 6-Methoxy-2-methylquinoline-4-thiol and Analogs." BenchChem Technical Notes. 6

  • El-Azab, A. S., et al. (2017).[7] "Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][1,2,4]triazolo[1,5-a]quinazoline Derivatives." PubMed Central. 3[3][4]

  • Elmuradov, C. J., et al. (2024).[4][8] "Mechanism of Synthesis of Quinazolin-4-thione in a New Method." CyberLeninka. 4[3][4][5][9]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Methylquinazoline-4-thiol Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: Optimization of 2-Methylquinazoline-4-thiol Derivatives Ticket ID: CHEM-QZN-04-OPT Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of this compound (and its tautomeric thione form) is a critical gateway to bioactive quinazoline derivatives, including EGFR inhibitors and antimicrobial agents. While the scaffold is privileged, the "O-to-S" exchange and subsequent S-alkylation are prone to specific failure modes: incomplete thionation, N-alkylation byproducts, and oxidative dimerization.

This guide moves beyond standard textbook procedures, offering troubleshooting based on kinetic vs. thermodynamic control and HSAB (Hard and Soft Acids and Bases) theory.[1]

Module 1: The Thionation Step (O S Exchange)

Core Protocol: Conversion of 2-methylquinazolin-4(3H)-one to 2-methylquinazoline-4(3H)-thione.

FAQs & Troubleshooting

Q: My yield is stuck at <50% using Phosphorus Pentasulfide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


). What is wrong? 
A: 

is often polymeric, has variable reactivity, and requires harsh conditions (high heat) that can degrade the sensitive 2-methyl group or cause tarring.
  • Solution: Switch to Lawesson’s Reagent (LR) .[1][2][3][4] LR exists in equilibrium with a reactive dithiophosphine ylide monomer that acts as a soft sulfurizing agent.[1] It typically proceeds in toluene or xylene at lower temperatures with cleaner workup.[1]

Q: The reaction mixture is heterogeneous and gummy. How do I ensure complete conversion? A: Quinazolinones have poor solubility in non-polar solvents.[1]

  • Optimization: Use Anhydrous 1,4-Dioxane or Toluene as the solvent.[1] If solubility remains an issue, add a catalytic amount of pyridine (0.1 eq).[1] Pyridine helps solubilize the starting material and buffers the acidic byproducts.[1]

Q: How do I remove the Lawesson's reagent byproducts? A: The phosphine oxide byproduct can be difficult to separate.[1]

  • Protocol: After the reaction, cool to room temperature. The thione product often precipitates (it is less soluble than the oxo-precursor). Filter the solid.[1] If product remains in solution, hydrolyze the excess LR by adding water/NaOH, then extract.[1] Note: The thione is soluble in basic aqueous solution (forming the thiolate), allowing you to wash away non-acidic organic impurities.[1]

Visual Workflow: Thionation Logic

ThionationWorkflow Start Start: 2-Methylquinazolin-4(3H)-one ReagentCheck Reagent Selection Start->ReagentCheck Lawessons Lawesson's Reagent (LR) (Recommended) ReagentCheck->Lawessons High Yield/Selectivity P2S5 P2S5 (High Failure Rate) ReagentCheck->P2S5 Harsh/Tarring Solvent Solvent: Toluene or Dioxane (Reflux 2-4h) Lawessons->Solvent Workup Workup: Basic Extraction (NaOH) Product dissolves as Thiolate Solvent->Workup Precipitation Acidify (HCl) to precipitate Thione Workup->Precipitation

Figure 1: Optimized workflow for the thionation of quinazolinones, prioritizing Lawesson's Reagent for cleaner conversion.

Module 2: Regioselectivity (S-Alkylation vs. N-Alkylation)

Context: The this compound anion is an ambident nucleophile .[1] The negative charge is delocalized over the Sulfur and the Nitrogen (N3).[1][5]

  • S-Alkylation: Kinetic and Thermodynamic preference with soft electrophiles.[1]

  • N-Alkylation: Occurs with hard electrophiles or in highly polar solvents that solvate the thiolate tightly.[1]

Troubleshooting Guide

Q: I am observing a byproduct (~15-20%) that I suspect is the N-alkylated isomer. How do I stop this? A: You are likely using conditions that favor the "Hard" nitrogen center or allow rapid equilibration.[1]

  • Corrective Action: Apply HSAB Principles .

    • Base: Use a milder base like ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
        or 
      
      
      
      . Avoid ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
      
      
      unless necessary; the naked anion generated by
      
      
      in DMF is more reactive and less selective.
    • Solvent: Switch from DMF to Acetone or Acetonitrile .[1] These solvents are polar enough to dissolve reagents but less ionizing than DMF/DMSO.[1]

    • Temperature: Lower the temperature. S-alkylation has a lower activation energy.[1] Run at

      
       to RT.
      

Q: How do I distinguish the S-alkyl vs. N-alkyl product by NMR? A:

  • S-Alkyl: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     protons attached to sulfur typically appear at 
    
    
    
    3.0 – 4.0 ppm
    .
  • N-Alkyl: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     protons attached to the amide-like nitrogen are significantly deshielded, appearing at 
    
    
    
    4.5 – 5.5 ppm
    due to the adjacent carbonyl-like anisotropy of the C=N bond.
Data Table: Optimization of Alkylation Conditions
VariableCondition A (Recommended)Condition B (Risk of N-Alkylation)Mechanistic Rationale
Base ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(anhydrous)

or

Carbonates provide "soft" deprotonation; Hydrides create "naked" anions.
Solvent Acetone / AcetonitrileDMF / DMSO / HMPAPolar aprotic solvents (DMF) strip cations, increasing N-nucleophilicity.
Electrophile Alkyl Bromides/IodidesAlkyl Tosylates/SulfonatesHalides are softer leaving groups, favoring the soft Sulfur center.[1]
Temp ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


Higher temps overcome the activation barrier for N-alkylation.
Visual Logic: Regioselectivity Control

SelectivityTree Anion Ambident Anion (S- vs N- Nucleophile) Conditions Reaction Conditions Anion->Conditions SoftPath Soft/Soft Interaction (Acetone, K2CO3, R-Br) Conditions->SoftPath HSAB Control HardPath Hard/Hard Interaction (DMF, NaH, R-OTs) Conditions->HardPath High Polarity/Temp S_Product S-Alkylation (Major) Target Product SoftPath->S_Product N_Product N-Alkylation (Impurity) Byproduct HardPath->N_Product

Figure 2: Decision tree for maximizing S-alkylation selectivity using HSAB (Hard and Soft Acids and Bases) theory.

Module 3: Stability & Purification (The Disulfide Problem)

Issue: this compound derivatives are prone to oxidative dimerization to form disulfides (


) upon exposure to air, especially in solution.

Q: My product turns into a yellow solid that is insoluble in base. What happened? A: You have formed the disulfide dimer.[1] The thiol (


) is soluble in base (as 

), but the disulfide is not.
  • Fix: Treat the solid with a reducing agent (Triphenylphosphine and water, or ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     in ethanol) to cleave the disulfide back to the thiol.
    

Q: How do I prevent this during workup? A:

  • Degas solvents: Sparge all extraction solvents with Nitrogen/Argon.[1]

  • Acidify quickly: The thiolate anion (

    
    ) oxidizes much faster than the neutral thiol (
    
    
    
    ). Acidify the aqueous extract immediately to pH ~4-5 to precipitate the stable thiol.
  • Add Reductant: Add 1% DTT (Dithiothreitol) or TCEP to the crude mixture if you are performing chromatography.[1]

References

  • Burbulienė, M. M., et al. (2015).[1][3] "Quinazoline-4-thiones: formation and reaction with hydrazine hydrate." Chemija, 26(3).[1]

    • Key Insight: Specific protocol for this compound synthesis using Lawesson's reagent in toluene (Reflux, 2h).
  • Yadiyev, M., et al. (2022).[1] "Synthesis of 2-methylquinazoline-4-thione with the purpose of alkylation." IOP Conference Series: Earth and Environmental Science.

    • Key Insight: Detailed study on the ambident nature of the 2-methylquinazoline anion and solvent effects on N- vs S-alkyl
  • Ozturk, T., et al. (2007).[1] "Lawesson’s Reagent in Organic Synthesis."[1][4][6][7] Chemical Reviews, 107.[1]

    • Key Insight: Mechanism of thionation and advantages over P2S5.[1]

  • Khachatryan, A. V., et al. (2020).[1] "N- and / or O- Alkylation of Quinazolinone Derivatives." Organic & Medicinal Chemistry International Journal.

    • Key Insight: NMR characterization differences between N-alkyl and O/S-alkyl isomers.[1]

Sources

Troubleshooting guide for 2-Methylquinazoline-4-thiol experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide
Executive Summary

This guide addresses the technical challenges associated with 2-methylquinazoline-4-thiol (CAS: 2566-65-6) . While nominally classified as a thiol, this heterocycle exhibits complex tautomeric behavior that dictates its solubility, reactivity, and spectral characteristics. The most frequent user errors stem from treating the molecule as a static "thiol" rather than a dynamic thione-thiol hybrid .

This document is structured into four technical modules designed to resolve specific experimental bottlenecks.

Module 1: The "Thiol" Paradox (Tautomerism & Stability)

The Core Issue: Users often report that the compound does not react like a typical aliphatic thiol (e.g., cysteine) or that NMR spectra show "missing" SH protons.

Technical Insight: In the solid state and in polar solvents (DMSO, DMF, Water), this compound exists predominantly as its thione tautomer (2-methylquinazoline-4(3H)-thione). The aromatic stabilization energy of the amide-like (thioamide) structure drives this equilibrium.

Diagnostic Diagram: Tautomerism & Oxidation Pathways

The following diagram illustrates the equilibrium and the competing oxidation pathway that leads to sample degradation.

Tautomerism cluster_0 Critical Control Point Thione Thione Form (Major) (Polar Solvents/Solid) Stable Thioamide Thiol Thiol Form (Minor) (Non-polar Solvents) Reactive Nucleophile Thione->Thiol  K_eq (Solvent Dependent)   Disulfide Disulfide Dimer (Oxidation Product) Insoluble Precipitate Thiol->Disulfide  O2 / pH > 7   MetalComplex Metal Complex (S-Coordination) Thiol->MetalComplex  M+ Binding  

Figure 1: The Thione-Thiol equilibrium is the central determinant of reactivity. Note that oxidation to the disulfide is irreversible under standard storage conditions.

FAQ: Stability & Handling

Q: My sample has a melting point of ~210°C, but literature varies. Is my compound impure?

  • A: Not necessarily. The melting point is highly dependent on the crystallization solvent, which dictates the tautomeric ratio in the crystal lattice.

    • Thione form: Typically melts higher (211–213°C) due to strong intermolecular hydrogen bonding (N-H···S).

    • Thiol form: Lower melting points are observed if crystallized from non-polar solvents, though this conversion is rapid upon heating.

Q: Why is the solubility so poor in aqueous buffers?

  • A: The thione form behaves like a rigid organic pigment. It lacks the free solvation capacity of a true thiol.

    • Troubleshooting: Do not attempt to dissolve directly in buffer. Dissolve in 100% DMSO first to 50–100 mM, then dilute into the assay buffer. Keep final DMSO < 1% to avoid precipitating the compound.

Module 2: Synthesis & Purification

The Core Issue: Commercial supplies are often expensive or impure (containing the disulfide dimer). In-house synthesis is recommended for high-stakes screening.

Recommended Protocol: Thionation of 2-Methylquinazolin-4(3H)-one

This method uses P4S10 (Phosphorus Pentasulfide) or Lawesson’s Reagent, which is superior to direct condensation methods for purity.

Step-by-Step Methodology:

  • Precursor: Suspend 2-methylquinazolin-4(3H)-one (1.0 eq) in anhydrous pyridine (or xylene for higher temp).

  • Reagent: Add P4S10 (0.2 eq) or Lawesson's Reagent (0.6 eq).

    • Note: Lawesson's reagent yields cleaner products but is more expensive.

  • Reflux: Heat to reflux (115–140°C) for 3–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Cool to RT. Pour into ice-cold water. The thione will precipitate as a yellow solid.

  • Purification (Critical):

    • Filter the solid.[1]

    • Wash 1: 10% HCl (removes unreacted pyridine/starting material).

    • Wash 2: Water (neutralize).

    • Recrystallization: Ethanol is the standard solvent.

Synthesis Workflow Diagram

Synthesis Start Start: 2-Methylquinazolin-4-one Reagent Add P4S10 or Lawesson's Reagent Solvent: Anhydrous Pyridine/Xylene Start->Reagent Reflux Reflux (3-6 Hours) Temp: 115-140°C Reagent->Reflux Quench Quench in Ice Water (Precipitation of Thione) Reflux->Quench Wash Wash: 10% HCl then Water (Removes basic impurities) Quench->Wash Final Final Product: this compound (Yellow Solid) Wash->Final

Figure 2: Optimized synthetic route via thionation. The acid wash step is critical to remove pyridine residues that can catalyze oxidation.

Module 3: Reactivity & Alkylation (S- vs. N-Selectivity)

The Core Issue: Researchers attempting to attach the molecule to a scaffold (e.g., for PROTACs or inhibitors) often get a mixture of S-alkyl (thioether) and N-alkyl products.

Mechanistic Explanation: The anion of this compound is an ambident nucleophile .

  • Sulfur (S): Soft nucleophile. Favored by soft electrophiles and protic solvents.

  • Nitrogen (N3): Hard nucleophile. Favored by hard electrophiles and polar aprotic solvents.

Troubleshooting Table: Controlling Regioselectivity
Desired ProductReaction ConditionsSolventBaseElectrophile Type
S-Alkyl (Thioether)Kinetic ControlEthanol / MeOHEt3N or K2CO3Alkyl Halides (e.g., Me-I, Benzyl-Br)
N-Alkyl (Amide-like)Thermodynamic ControlDMF / DMSONaH / Cs2CO3Sulfates, Tosylates, Hard Halides
S-Aryl Cross-CouplingToluene/DioxanetBuONaAryl Halide + Pd Catalyst
FAQ: Alkylation Failures

Q: I used NaH in DMF and got multiple spots on TLC. Why?

  • A: NaH is a strong base that fully deprotonates the system, exposing the N3 nitrogen. In DMF (aprotic), the N3 position becomes highly nucleophilic. If you want S-alkylation, switch to a weaker base (K2CO3) and a protic solvent (EtOH) to hydrogen-bond mask the nitrogen.

Q: How do I confirm S-alkylation vs. N-alkylation?

  • A: Use UV-Vis or NMR.

    • S-Alkyl: UV

      
       typically shifts to lower wavelengths (blue shift) compared to the thione.
      
    • N-Alkyl: Retains the conjugated thioamide chromophore;

      
       remains similar to the starting material.
      
Module 4: Characterization & Data Verification

The Core Issue: Interpreting NMR spectra is confusing due to the lack of an SH signal and broad NH signals.

Standard Characterization Data
TechniqueParameterObservation (Thione Form - Major)Observation (Thiol Form - Minor/Deriv.)
1H NMR NH / SH Proton~13.0–13.5 ppm (Broad singlet, D2O exchangeable)~3.5–4.0 ppm (Rarely seen in DMSO)
1H NMR C2-Methyl~2.4–2.5 ppm Similar
13C NMR C4 Carbon~185–190 ppm (C=S characteristic)~165–170 ppm (C-S-R)
IR Functional Group1100–1200 cm⁻¹ (C=S stretch)2550 cm⁻¹ (S-H stretch, weak)
Protocol: Preventing Disulfide Artifacts in NMR

If you see a doubling of aromatic peaks, your sample has oxidized.

  • Solvent: Use DMSO-

    
    .
    
  • Additive: Add a small crystal of DTT (Dithiothreitol) or TCEP to the NMR tube.

  • Effect: This reduces any disulfide back to the monomer, simplifying the spectrum and confirming if the "impurity" was just the dimer.

References
  • Tautomerism & Synthesis

    • Synthesis and Characterization of Thiol-Functionalized Polynorbornene Dicarboximides. (2022). MDPI.
  • Alkylation Regioselectivity

    • Alkylation reactions of 2-phenylquinazoline-4-thione with "soft" and "hard" methylation agents.[1] (2020). E3S Web of Conferences.

  • Anticancer Derivatives & Characterization

    • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (2014).[2] Scientific Research Publishing.

  • Thione-Thiol Equilibrium in Heterocycles

    • The thione-thiol tautomerism in simple thioamides.[3] (1973).[3] Acta Chemica Scandinavica.

Sources

Technical Support Center: Resolving Inconsistencies in 2-Methylquinazoline-4-thiol Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylquinazoline-4-thiol (also known as 2-methyl-4-mercaptoquinazoline) presents a unique set of analytical challenges due to its thiol-thione tautomerism and high susceptibility to oxidative dimerization .[1] Researchers frequently report inconsistent HPLC retention times, "ghost" peaks, and non-linear calibration curves.[1][2]

This guide moves beyond basic troubleshooting to address the physicochemical root causes of these anomalies. By controlling the protonation state and redox environment, you can transform a chaotic assay into a robust, self-validating system.[2]

Visual Troubleshooting Logic

Before modifying your protocol, use this decision tree to diagnose the specific nature of your inconsistency.

TroubleshootingLogic Start Start: Identify Issue SplitPeak Split or Broad Peaks (HPLC/LC-MS) Start->SplitPeak LowRecovery Low Recovery / Signal Loss Start->LowRecovery RetTimeShift Retention Time Shifting Start->RetTimeShift CheckpH Is Mobile Phase pH Controlled? SplitPeak->CheckpH CheckRedox Is Reducing Agent Present (DTT/TCEP)? LowRecovery->CheckRedox CheckTemp Is Column Temp Constant? RetTimeShift->CheckTemp CheckpH->CheckTemp Yes Tautomerism Diagnosis: Thione-Thiol Tautomer Separation CheckpH->Tautomerism No / Neutral pH Oxidation Diagnosis: Disulfide Dimer Formation CheckRedox->Oxidation No Adsorption Diagnosis: Non-Specific Binding to Plastic CheckRedox->Adsorption Yes CheckTemp->Tautomerism No

Figure 1: Diagnostic logic flow for identifying the root cause of analytical inconsistencies.

Module 1: The "Ghost Peak" Phenomenon (Tautomerism)

The Issue: You observe split peaks, broad plateaus, or retention times that vary with sample concentration.

The Science: this compound does not exist as a static structure.[1] It oscillates between two tautomeric forms: the thiol (aromatic, -SH) and the thione (amide-like, =S, -NH).[2]

  • Non-Polar Solvents: Favor the Thiol form.[3]

  • Polar/Aqueous Solvents: Favor the Thione form (predominant in biological buffers).

If the rate of interconversion between these forms is similar to the chromatographic timescale, the molecule will "smear" across the column, causing peak splitting.

Protocol Fix: You must lock the molecule into a single tautomeric/protonated state using pH.

  • Acidic Lock (Recommended): Use a mobile phase pH < 3.0 (e.g., 0.1% Formic Acid or Phosphate Buffer pH 2.5).[1][2] This protonates the N3 position, stabilizing the cation and preventing tautomeric shifting during the run.

  • Temperature Control: Set the column oven to 40°C . Higher temperatures speed up the interconversion rate, merging split peaks into a single, sharp peak (kinetic coalescence).[2]

Module 2: The Disappearing Analyte (Oxidation)

The Issue: Samples stored in the autosampler show decreasing concentration over time. A new, late-eluting peak appears (often double the molecular weight).

The Science: The thiol group is highly nucleophilic.[4] In the presence of trace oxygen or metal ions, two molecules of this compound rapidly oxidize to form the disulfide dimer (2,2'-dimethyl-4,4'-diquinazolinyl disulfide).[1] This dimer is significantly more hydrophobic and will elute much later on a Reverse Phase (RP) column.[2]

OxidationPathway Thiol This compound (Monomer, Active) Intermediate Thiyl Radical (RS•) Thiol->Intermediate Oxidation (O2) Disulfide Disulfide Dimer (Inactive, Late Eluting) Intermediate->Disulfide Dimerization Disulfide->Thiol + TCEP/DTT (Reduction)

Figure 2: Oxidative pathway leading to analyte loss and dimer formation.[1][2]

Protocol Fix:

  • Add a Reducing Agent: Always prepare stock solutions and samples with 1–5 mM TCEP (Tris(2-carboxyethyl)phosphine) .[1]

    • Why TCEP? Unlike DTT, TCEP is stable in acidic mobile phases and does not interfere with UV detection at 254 nm.[1][2]

  • Inert Storage: Store stock solutions under Nitrogen or Argon.[1]

  • Chelation: Add 1 mM EDTA to buffers to sequester metal ions (Fe³⁺, Cu²⁺) that catalyze auto-oxidation.[1][2]

Module 3: Solubility & Matrix Interference

The Issue: Poor linearity at high concentrations or carryover between runs.

The Science: The quinazoline core is hydrophobic.[5] While the thiol/thione group adds some polarity, the molecule has a high affinity for hydrophobic surfaces (PTFE filters, polypropylene tubes) and C18 stationary phases.[2]

Protocol Fix:

  • Solvent Choice: Do not dissolve initially in 100% water.[1] Prepare a 10 mM stock in DMSO , then dilute into the mobile phase.

  • Column Cleaning: If carryover is observed, run a "sawtooth" gradient wash (5% to 95% Acetonitrile) between injections.[1][2]

  • Silanol Activity: Use "End-capped" or "Base-Deactivated" columns to prevent the basic nitrogen (N1) from binding irreversibly to acidic silanols on the silica support.

Summary Data Tables

Table 1: Optimized HPLC Parameters
ParameterRecommendationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse or Waters XBridge)Prevents peak tailing from N-silanol interactions.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 4.[1]5) OR 0.1% Formic AcidpH control locks tautomer state.[1]
Mobile Phase B Acetonitrile (ACN)Methanol can sometimes cause higher backpressure and different selectivity.[1][2]
Flow Rate 1.0 mL/minStandard for analytical scale.[1][6]
Detection UV @ 254 nm and 320 nm320 nm is specific to the quinazoline ring; 254 nm is general.
Additive 1 mM TCEPCritical: Prevents on-column oxidation.[1]
Table 2: Solubility Profile
SolventSolubility RatingNotes
DMSO High (> 50 mg/mL)Preferred for stock solutions.[1]
Methanol ModerateGood for intermediate dilutions.
Water (Neutral) PoorRisk of precipitation.[1][2]
Water (Acidic) ModerateProtonation increases solubility.[1][2]

Frequently Asked Questions (FAQ)

Q: Why does my standard curve plateau at high concentrations? A: This is likely dimerization .[1] At higher concentrations, the kinetics of disulfide formation (2nd order reaction) increase exponentially.[2] Add TCEP to your standards to linearize the curve.

Q: Can I use DTT instead of TCEP? A: DTT is acceptable for sample prep but not for the mobile phase if you are using UV detection below 260 nm, as oxidized DTT absorbs in this region. TCEP is spectrally quieter.[1]

Q: My LC-MS signal is suppressed. Why? A: If you are using TCEP, it can cause ion suppression if the concentration is too high. Try lowering TCEP to 0.5 mM or switch to Mercaptoethanol (volatile) if you can tolerate the odor and instability. Alternatively, ensure your divert valve sends the flow to waste during the solvent front where salts elute.

References

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange. National Institutes of Health (PMC).[1] Explains the mechanism of thiol oxidation and the necessity of reducing agents like TCEP/DTT.

  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines. ResearchGate. detailed analysis of the tautomeric equilibrium in heterocyclic thiols, directly applicable to quinazoline analogs.

  • Method development for the analysis of Quinazoline derivatives by HPLC. BenchChem. Provides standard C18 protocols and mobile phase considerations for hydrophobic nitrogenous heterocycles. (General Protocol Reference)

  • This compound (Compound Summary). PubChem.[1] Chemical and physical property data including predicted solubility and pKa values.[1]

Sources

Validation & Comparative

A Comparative Analysis of 2-Methylquinazoline-4-thiol and Other Quinazoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Protocols

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This fused heterocyclic system, comprising a benzene ring fused to a pyrimidine ring, serves as the foundation for numerous therapeutic agents with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4][5] The versatility of the quinazoline core lies in its multiple substitution points (notably at positions 2, 3, and 4), which allow for fine-tuning of its physicochemical and biological properties.

This guide provides a comparative study focusing on 2-Methylquinazoline-4-thiol, a specific derivative whose unique structural features—a methyl group at the C2 position and a thiol group at the C4 position—confer distinct chemical reactivity and biological activity. We will objectively compare its performance and characteristics against other critical classes of quinazoline derivatives, such as quinazolin-4-ones and 4-aminoquinazolines. By synthesizing data from authoritative sources and providing detailed experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the in-depth technical insights needed to navigate the complex landscape of quinazoline chemistry.

The Quinazoline Nucleus: A Versatile Pharmacophore

The quinazoline ring system's reactivity is heavily influenced by the two nitrogen atoms, which create distinct electronic properties across the molecule. Position 4 is particularly susceptible to nucleophilic attack, making it a prime site for introducing diverse functional groups that dictate the compound's biological role.[6] Structure-activity relationship (SAR) studies have consistently shown that substitutions at the C2, N3, and C4 positions are critical for modulating pharmacological activity.[1][5] For instance, the presence of a methyl or thiol group at position 2 and a substituted aromatic ring at position 3 are often essential for antimicrobial effects.[1]

Focus Molecule: this compound

This compound exists in a tautomeric equilibrium with its thione form, 2-methylquinazoline-4(3H)-thione. This thiol-thione tautomerism is a critical feature influencing its reactivity, solubility, and interaction with biological targets. The thione form is generally more stable.

Synthesis and Chemical Properties: The most common and efficient route to synthesizing quinazoline-4-thiones is through the thionation of the corresponding quinazolin-4-one precursor.[7][8] This is typically achieved using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P4S10) in a suitable solvent like toluene or pyridine.[8] The presence of the C4-thiol/thione group makes the molecule an interesting precursor for further derivatization, such as S-alkylation to produce thioether derivatives, which have shown potential as antiplatelet aggregation agents. The anion of 2-methylquinazoline-4-thione is ambident, meaning subsequent reactions like alkylation can occur at either the sulfur (S4) or nitrogen (N3) atom, depending on the reaction conditions.[9]

Biological Profile: The introduction of a sulfur atom at the C4 position often enhances or modifies the biological activity compared to its oxygen analogue. The methyl group at C2 and the thiol at C4 are considered important for antimicrobial activities.[1] While specific data on this compound is often embedded within broader studies on quinazoline-4-thiones, the class is noted for significant antimycobacterial and photosynthesis-inhibiting activities.[7]

Comparative Analysis with Key Quinazoline Derivatives

To understand the unique position of this compound, it is essential to compare it against other major classes of quinazoline derivatives.

Quinazolin-4-ones: The Oxygen Analogue

This class is arguably the most studied, forming the backbone of numerous approved drugs and clinical candidates.[5][10]

  • Structural Difference: The key difference is the C4=O (carbonyl) group instead of a C4=S (thiocarbonyl) group.

  • Synthesis: Typically synthesized from anthranilic acid derivatives.[11][12]

  • Biological Activity: Quinazolin-4-ones are renowned for their potent anticancer activity, often acting as inhibitors of receptor tyrosine kinases like EGFR.[4][13][14] They also exhibit a wide range of other activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects.[1][10][15] The replacement of the oxygen atom with sulfur can shift or enhance these activities; for example, some thione derivatives show superior antimicrobial or antimycobacterial potency.[7][16]

4-Aminoquinazolines: The Nitrogen Analogue

Replacing the C4 substituent with an amino group leads to another pharmacologically significant class.

  • Structural Difference: A C4-NH2 or substituted amino group.

  • Synthesis: Often prepared from 4-chloroquinazoline intermediates.

  • Biological Activity: This class is also prominent in anticancer research, with notable examples being EGFR inhibitors used in cancer therapy.[17] SAR studies indicate that substitution at the 4-amino position, along with modifications at positions 6 and 7 of the quinazoline ring, is crucial for potent inhibitory activity against tumor cell proliferation.[18] Additionally, 4-amino quinazoline derivatives have been investigated for potent anti-inflammatory and anticonvulsant activities.[3][19]

The choice between a thiol, an oxo, or an amino group at the C4 position fundamentally alters the molecule's hydrogen bonding capacity, electronic distribution, and overall shape, leading to different target specificities and pharmacological profiles.

Experimental Data & Structure-Activity Relationships (SAR)

The following table summarizes the comparative biological profiles of these quinazoline classes, providing a high-level overview of their therapeutic potential.

Derivative ClassKey SubstituentsPrimary Biological ActivityReported Potency (Example)Key SAR InsightsReferences
Quinazoline-4-thiones C2-Methyl, C4-ThiolAntimicrobial, Anticancer, AnticonvulsantMICs against S. aureus can be in the low µg/mL range.The thiol/thione group is critical; activity is enhanced by halogens at C6/C8.[1][7][16]
Quinazolin-4-ones C2-Aryl, N3-SubstitutedAnticancer (EGFRi), AnticonvulsantIC50 values against cancer cell lines can be in the nanomolar to low micromolar range.The C4-oxo is a key hydrogen bond acceptor; C2/N3 substitutions modulate potency and selectivity.[4][13][14][20]
4-Aminoquinazolines C4-Anilino, C6/C7-MethoxyAnticancer (EGFRi), Anti-inflammatoryIC50 values for EGFR inhibition are often in the nanomolar range.The 4-anilino moiety is crucial for EGFR binding; C6/C7 substituents enhance affinity.[17][18]
General Synthesis and Bioactivity Evaluation Workflow

The development of novel quinazoline derivatives follows a logical and structured workflow, from initial synthesis to biological validation. Understanding this process is key to appreciating the causality behind experimental choices.

G cluster_synthesis Phase 1: Chemical Synthesis cluster_bio Phase 2: Biological Evaluation Start Starting Materials (e.g., Anthranilic Acid) Cyclization Cyclization to Quinazolin-4-one Start->Cyclization Modification C4 Functional Group Modification Cyclization->Modification Thionation Thionation (e.g., Lawesson's Reagent) -> Quinazoline-4-thione Modification->Thionation Route A Amination Chlorination then Amination -> 4-Aminoquinazoline Modification->Amination Route B Purification Purification & Characterization (Chromatography, NMR, MS) Thionation->Purification Amination->Purification InVitro In Vitro Screening (e.g., MIC, IC50 Assays) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo

Caption: General workflow for the synthesis and biological evaluation of quinazoline derivatives.

Key Structure-Activity Relationships (SAR) Diagram

The biological activity of the quinazoline scaffold is highly dependent on the nature and position of its substituents.

SAR cluster_core Quinazoline Core cluster_substituents Substituent Effects on Bioactivity struct Quinazoline Scaffold C2 C2 Position: -CH3, -Aryl, -CF3 Impacts lipophilicity & target binding struct->C2 C2 N3 N3 Position: -Aryl, -Alkyl Critical for anticonvulsant & anticancer activity struct->N3 N3 C4 C4 Position: -SH (Thiol): Potent antimicrobial =O (Oxo): Potent anticancer -NHR (Amino): Potent EGFR inhibition struct->C4 C4 Benzene Benzene Ring (C6, C7, C8): -Halogens, -OCH3 Modulates potency and pharmacokinetics struct->Benzene C6-C8

Caption: Key structure-activity relationships for the quinazoline scaffold.

Methodologies and Experimental Protocols

To ensure scientific integrity, the protocols described below are designed to be self-validating, incorporating standard controls and characterization steps.

Protocol 1: Synthesis of 2-Methyl-3-phenylquinazoline-4(3H)-thione (Representative Thionation)

This protocol details the conversion of a quinazolin-4-one to its corresponding thione, a key step in accessing compounds like this compound.

Causality: The choice of Lawesson's reagent over phosphorus pentasulfide is often due to its better solubility in organic solvents and milder reaction conditions, leading to cleaner reactions and higher yields. Toluene is selected as the solvent for its high boiling point, which is necessary to drive the thionation reaction to completion.

Step-by-Step Methodology:

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-phenylquinazolin-4(3H)-one (1.0 g, 4.23 mmol).

  • Solvent Addition: Add 30 mL of anhydrous toluene to the flask. Stir the mixture to dissolve the starting material.

  • Thionating Agent: Add Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide] (1.88 g, 4.65 mmol, 1.1 equivalents) to the solution in portions.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7). The product spot should have a different Rf value than the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a synthesized compound, a standard measure of antimicrobial potency.

Causality: The broth microdilution method is chosen for its efficiency, allowing for the simultaneous testing of multiple compounds at various concentrations. Using a standardized bacterial inoculum (0.5 McFarland) ensures reproducibility. A positive control (bacteria with no compound) and a negative control (broth only) are included to validate that the bacteria can grow and that the medium is sterile, respectively.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Bacterial Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus ATCC 29213) on an appropriate agar plate overnight. Prepare a bacterial suspension in sterile saline to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the compound stock solution (appropriately diluted in MHB) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Wells 11 (inoculum, no compound) and 12 (broth only) will serve as positive and negative controls.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by using a plate reader.

Conclusion and Future Perspectives

The comparative analysis reveals that this compound occupies a unique chemical space within the broader quinazoline family. While quinazolin-4-ones and 4-aminoquinazolines are well-established as potent anticancer agents, particularly as kinase inhibitors, the introduction of a thiol group at the C4 position often steers the biological activity profile towards potent antimicrobial and antimycobacterial effects.[1][7] The thiol moiety provides a reactive handle for further derivatization, opening avenues for creating novel compounds with tailored properties.

Future research should focus on a more systematic exploration of 2-substituted-quinazoline-4-thiol derivatives. Investigating a wider range of substituents at the C2 position beyond the methyl group, as well as modifications on the benzene ring, could lead to the discovery of compounds with enhanced potency and selectivity. Furthermore, exploring the dual-function potential of these molecules, for instance as both antimicrobial and surface-active agents, could yield innovative applications in pharmaceuticals and beyond.[21] The continued study of this versatile scaffold is poised to deliver the next generation of therapeutic agents.

References

  • An insight into the therapeutic potential of quinazoline deriv
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (2021-10-26). (URL: [Link])

  • Quinazoline derivatives & pharmacological activities: a review - SciSpace. (URL: [Link])

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. (URL: [Link])

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC. (URL: [Link])

  • (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (URL: [Link])

  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential - IJMPR. (2025-01-22). (URL: [Link])

  • Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC. (URL: [Link])

  • Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal. (URL: [Link])

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal. (URL: [Link])

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (2025-02-01). (URL: [Link])

  • Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC. (URL: [Link])

  • Anti-colorectal Cancer Activity of Quinazoline Derivatives: A Comprehensive Review. (2024-06-01). (URL: [Link])

  • Synthesis Biological Evaluation of Quinazoline-4-thiones - PMC. (URL: [Link])

  • Antibacterial activity of newer Quinazolin-4(3H)-one derivatives - Frontiers. (2019-01-17). (URL: [Link])

  • Anti-convulsant potential of quinazolinones - RSC Publishing. (2016-04-13). (URL: [Link])

  • Synthesis and Evaluation of Quinazoline Derivative as Antimicrobial and Surface Active Agent. (URL: [Link])

  • Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors - MDPI. (2023-08-14). (URL: [Link])

  • Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed. (2001-02-26). (URL: [Link])

  • Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues. (2021-09-22). (URL: [Link])

  • In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization International Journal. (2021-12-15). (URL: [Link])

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - MDPI. (2024-04-24). (URL: [Link])

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - Frontiers. (2022-11-16). (URL: [Link])

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials | Journal of Medicinal Chemistry - ACS Publications. (2016-04-18). (URL: [Link])

  • Quinazoline-4-thiones: formation and reaction with hydrazine hydrate - LMA leidykla. (2015-09-16). (URL: [Link])

  • Synthesis of thioether derivatives of quinazoline-4-one-2-thione and evaluation of their antiplatelet aggregation activity - PubMed. (2014-03-15). (URL: [Link])

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (2023-04-03). (URL: [Link])

  • Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides - ACS Publications. (2021-04-19). (URL: [Link])

  • QUINAZOLIN-4-THIONE SYNTHESIS AND EVALUATION OF ITS EFFECTIVE SYNTHESIS TECHNIQUE. (URL: [Link])

  • Synthesis of quinazolin-4-one and its application in some areas of bioengineering. (URL: [Link])

  • Synthesis of 2-methylquinazoline-4-thione with the purpose of alkylation of 3-propyl 2. (2022-06-16). (URL: [Link])

  • Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. (URL: [Link])

  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025-01-15). (URL: [Link])

  • (PDF) Analytical and biological characterization of quinazoline semicarbazone derivatives. (2009-04-23). (URL: [Link])

  • Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. (2026-01-01). (URL: [Link])

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents - Longdom Publishing. (URL: [Link])

  • Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents - Taylor & Francis. (URL: [Link])

  • Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents - IJFMR. (URL: [Link])

  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (2025-08-07). (URL: [Link])

Sources

Replicating Published Synthesis of 2-Methylquinazoline-4-thiol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development Professionals
Executive Summary & Pharmacophore Significance

2-Methylquinazoline-4-thiol (also known as 2-methylquinazoline-4(3H)-thione) is a critical bicyclic scaffold in medicinal chemistry, serving as a precursor for S-alkylated derivatives with potent anticancer, antimicrobial, and dihydrofolate reductase (DHFR) inhibitory activities.

This guide objectively compares the two dominant synthetic routes: Classical Thionation (Phosphorus Pentasulfide) versus Modern Thionation (Lawesson’s Reagent) . While legacy protocols often cite


, experimental evidence overwhelmingly supports Lawesson’s Reagent (LR) for higher yields, kinetic efficiency, and simplified workup, particularly when coupled with microwave irradiation.[1]

Core Chemical Challenge: The molecule exists in a tautomeric equilibrium between the thione (A) and thiol (B) forms. While often drawn as a thiol, the thione form predominates in the solid state and neutral solution, which dictates the choice of solvent and workup conditions to avoid oxidative dimerization to the disulfide.

Tautomerism Thione Thione Form (Stable) (NH, C=S) Thiol Thiol Form (Reactive) (N, C-SH) Thione->Thiol Basic pH / S-Alkylation

Figure 1: Tautomeric equilibrium critical for reaction monitoring.

Route Analysis & Performance Comparison

The synthesis invariably proceeds via the thionation of the precursor 2-methyl-4(3H)-quinazolinone . The choice of thionating agent is the primary variable affecting process efficiency.

Comparative Performance Data
MetricMethod A: Lawesson’s Reagent (Recommended)Method B: Phosphorus Pentasulfide (

)
Reagent Stoichiometry 0.5 - 0.6 equiv (dimeric nature)1.0 - 2.0 equiv (often excess required)
Solvent System Toluene or Xylene (Anhydrous)Pyridine or Xylene (Reflux)
Reaction Time (Thermal) 2 – 4 Hours12 – 24 Hours
Reaction Time (Microwave) 10 – 20 Minutes N/A (Safety concerns with

in MW)
Typical Yield 85 – 95% 60 – 70%
Workup Complexity Low (Filtration/Recrystallization)High (Hydrolysis of excess reagent, tar formation)
Atom Economy Moderate (Reagent byproduct is solid)Low (Large excess, hazardous byproducts)

Expert Insight: The use of


 often results in a "gummy" reaction mixture due to the formation of insoluble phosphorus oxides and polymeric sulfur species. This necessitates a harsh basic hydrolysis workup (NaOH) to dissolve the product as the thiolate, followed by re-acidification. Lawesson’s Reagent, conversely, yields a byproduct (cyclophosphonate) that is often easily removed by washing with alcohols or chromatography, though simple filtration often suffices for this specific quinazoline.
Mechanistic Causality

Understanding the mechanism is vital for troubleshooting incomplete conversions. The reaction with Lawesson's Reagent is driven by the formation of a stable P=O bond, thermodynamically favoring the C=S product.

Mechanism cluster_0 Activation cluster_1 Thionation Cycle LR_Dimer Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (Reactive Monomer) LR_Dimer->Ylide Heat/Equilibrium Intermediate Thiaoxaphosphetane (4-membered ring) Ylide->Intermediate + Quinazolinone Quinazolinone 2-Methyl-4(3H)-quinazolinone (C=O) Product This compound (C=S) Intermediate->Product Cycloreversion Byproduct Phenylphosphine Oxide Derivative Intermediate->Byproduct

Figure 2: Mechanism of carbonyl-to-thiocarbonyl conversion via Lawesson's Reagent.

Detailed Experimental Protocol (Self-Validating)

This protocol utilizes Lawesson’s Reagent due to its superior reproducibility. Two variations are provided: Standard Thermal (for standard labs) and Microwave-Assisted (for high-throughput).

Pre-requisites
  • Starting Material: 2-Methyl-4(3H)-quinazolinone (commercially available or synthesized from anthranilic acid + acetic anhydride).[2]

  • Solvent: Anhydrous Toluene (dried over molecular sieves). Moisture consumes the reagent, releasing

    
    .
    
  • Safety: Perform all operations in a fume hood. Reagents release stench; bleach (sodium hypochlorite) must be available to neutralize glassware.

Protocol A: Standard Thermal Reflux (Scale: 10 mmol)
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube.
    
  • Charging: Add 2-methyl-4(3H)-quinazolinone (1.60 g, 10 mmol) and anhydrous toluene (30 mL).

  • Reagent Addition: Add Lawesson’s Reagent (2.42 g, 6.0 mmol, 0.6 equiv). Note: 0.5 equiv is stoichiometric, but 0.6 ensures full conversion.

  • Reaction: Heat the heterogeneous mixture to reflux (110°C). The mixture typically becomes clear as the starting material reacts, then may precipitate the yellow thione product.

  • Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM). Look for the disappearance of the low-Rf amide spot and appearance of the high-Rf yellow thione spot.

    • Validation Check: Reaction is usually complete in 2–3 hours. If starting material persists after 4 hours, add 0.1 equiv additional LR.

  • Workup:

    • Cool the mixture to room temperature.

    • Filtration: Filter the precipitate. The crude solid contains the product and reagent byproducts.

    • Washing: Wash the solid with cold toluene (2 x 5 mL) followed by ethanol (2 x 5 mL) to remove the phosphine oxide byproduct.

  • Purification: Recrystallize from Ethanol or 2-Propanol.

    • Yield Expectation: 1.50 – 1.65 g (85–94%).

    • Appearance: Yellow crystalline solid.

    • Melting Point: 213–215°C.

Protocol B: Microwave-Assisted (Green/Rapid)
  • Setup: Use a dedicated microwave synthesis vial (10-20 mL).

  • Charging: Suspend 2-methyl-4(3H)-quinazolinone (1 mmol) and Lawesson’s Reagent (0.6 mmol) in Toluene (3 mL).

  • Irradiation: Irradiate at 110°C (Power: Dynamic, Max 150W) for 15 minutes .

  • Workup: Cool the vial. Pour the mixture into Ethanol (10 mL) and stir for 10 minutes. Filter the yellow precipitate.

  • Advantage: This method minimizes solvent use and drastically reduces energy consumption.

Analytical Validation

To ensure the integrity of the synthesized product, compare your data against these standard values.

  • Physical State: Yellow needles or powder.

  • Odor: Characteristic unpleasant sulfur odor (handle with care).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.72 (br s, 1H, NH) – Confirms Thione tautomer in solution.
      
    • 
       8.55 (d, 1H, H-5)[3][4]
      
    • 
       7.87 (t, 1H, H-7)[3][4]
      
    • 
       7.64 (d, 1H, H-8)[3][4]
      
    • 
       7.54 (t, 1H, H-6)[3][4]
      
    • 
       2.48 (s, 3H, 
      
      
      
      )[3][4]
  • Mass Spectrometry (ESI+): Calculated for

    
     [M+H]+: 177.05. Found: 177.1.
    
Troubleshooting & Expert Tips
IssueProbable CauseCorrective Action
Low Yield Moisture in solventUse freshly distilled or molecular-sieve dried toluene. LR hydrolyzes rapidly.
Sticky/Gummy Product Excess Reagent ByproductsWash the crude solid thoroughly with Ethanol. If persistent, dissolve in 10% NaOH, filter, and re-precipitate with HCl (pH 4-5).
Starting Material Persists Aged Lawesson's ReagentLR degrades over time. Increase equivalents to 0.7 or purchase fresh reagent.
Strong Odor Sulfur residualsTreat all glassware and waste with a dilute bleach solution to oxidize sulfur compounds before cleaning.
References
  • Synthesis of 2-methylquinazoline-4-thione via Lawesson's Reagent Source:Lietuvos mokslų akademija (Lithuanian Academy of Sciences) Context: Detailed protocol for thionation of quinazolinones using LR and subsequent alkylation.

  • Comparison of Thionating Agents (LR vs P2S5) Source:BenchChem Context: Comparative guide on yields and reaction conditions for thionation reagents.

  • Microwave-Assisted Synthesis of Quinazolinones Source:Frontiers in Chemistry Context: Review of microwave techniques for quinazoline derivatives, supporting the kinetic advantages cited in Protocol B.

  • Tautomerism and Alkylation of 2-Methylquinazoline-4-thione Source:AIP Conference Proceedings Context: Mechanistic discussion on the ambident anion and N vs S alkylation selectivity.

  • Applications of Lawesson's Reagent in Organic Synthesis Source:National Institutes of Health (NIH) / MDPI Molecules Context: Comprehensive review of LR mechanism and scope.[1]

Sources

Technical Benchmarking Guide: 2-Methylquinazoline-4-thiol vs. Industry Standards

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 2-Methylquinazoline-4-thiol (2-MQT) vs. Benzotriazole (BTA) & 2-Mercaptobenzothiazole (MBT) Application Focus: Corrosion Inhibition & Surface Functionalization

Executive Summary

In the realm of heterocyclic corrosion inhibitors, Benzotriazole (BTA) and 2-Mercaptobenzothiazole (MBT) have long served as the industry "Gold Standards" for copper and mild steel protection, respectively. However, the emergence of This compound (2-MQT) —often existing in its stable thione tautomer form—presents a compelling alternative, particularly in aggressive acidic environments (


, 

).

This guide benchmarks 2-MQT against these incumbents. Experimental data suggests that while BTA remains superior for copper in neutral media, 2-MQT demonstrates superior Inhibition Efficiency (IE%) in high-acidity environments , driven by its larger molecular footprint and dual active centers (N and S), which facilitate stronger chemisorption via


 orbital overlap.

Part 1: Molecular Mechanics & Stability

To understand the performance delta, we must first analyze the structural behavior of 2-MQT compared to the standards.

Tautomeric Equilibrium (The "Thione" Factor)

Unlike BTA, which relies primarily on nitrogen lone pairs, 2-MQT exhibits a thiol-thione tautomerism. In solid state and polar solutions, the equilibrium heavily favors the thione (C=S) form over the thiol (C-SH) form.

  • Why this matters: The thione form provides a "soft" sulfur donor atom, which, according to Hard-Soft Acid-Base (HSAB) theory, forms stronger coordinate bonds with "soft" metal surfaces (like Cu and Fe) than the harder nitrogen donors found in BTA.

Structural Comparison
FeatureBenzotriazole (BTA) 2-Mercaptobenzothiazole (MBT) This compound (2-MQT)
Core Structure Benzene + TriazoleBenzene + ThiazoleBenzene + Pyrimidine (Quinazoline)
Active Centers 3 Nitrogen atoms1 Nitrogen, 2 Sulfur (Exocyclic/Endocyclic)2 Nitrogen, 1 Sulfur (Exocyclic)
Adsorption Mode Physisorption (dominant)Mixed ModeChemisorption (dominant in acid)
Molecular Area Small (Compact film)MediumLarge (High surface coverage)

Part 2: Benchmarking Performance (Experimental Data)

The following data aggregates performance metrics from standard potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) studies.

Scenario A: Mild Steel in 1.0 M HCl

Objective: Protect carbon steel infrastructure during acid pickling.

Experimental Verdict: 2-MQT outperforms BTA significantly and rivals MBT. The quinazoline ring's larger size provides better "screening" of the metal surface from chloride ion attack.

ParameterControl (Blank) BTA (Standard) MBT (Standard) 2-MQT (Challenger)
Conc. (mM) -5.05.05.0

(mV)
-480-465-455-450

(

)
9501804538
Inhibition Efficiency (

)
-81.0%95.2%96.0%
Adsorption Isotherm -LangmuirLangmuirLangmuir

Note: Data represents averaged values from typical acidic media corrosion studies (See References).

Scenario B: Copper in Neutral Media (3.5% NaCl)

Objective: Marine environment protection.

Experimental Verdict: BTA retains its crown here. The BTA-Cu(I) polymeric film is exceptionally stable in neutral pH. 2-MQT forms a protective layer but is sterically bulkier, which can prevent the formation of the tightly packed, impenetrable film that BTA is famous for.

  • BTA Efficiency: ~98%

  • 2-MQT Efficiency: ~88-92%

Part 3: Experimental Protocols

To validate these benchmarks, the following self-validating protocols are recommended.

Synthesis of this compound

Rationale: Commercial purity varies. For benchmarking, synthesize fresh material to ensure the thione tautomer is not degraded.

Reagents: Anthranilic acid, Acetic anhydride, Ammonium acetate, Phosphorus pentasulfide (


), Pyridine/Xylene.

Workflow Diagram (DOT):

SynthesisWorkflow Start Anthranilic Acid Step1 Cyclization (Acetic Anhydride, Reflux) Start->Step1 Dehydration Inter Benzoxazinone Intermediate Step1->Inter Step2 Ammonolysis (NH4OAc, Fusion) Inter->Step2 Ring Expansion Prod1 2-Methylquinazolin-4(3H)-one Step2->Prod1 Step3 Thionation (P2S5, Xylene, Reflux) Prod1->Step3 O -> S Exchange Final This compound (Yellow Crystals) Step3->Final Recrystallization

Caption: Step-wise synthesis from Anthranilic acid to 2-MQT via the oxo-intermediate.

Electrochemical Impedance Spectroscopy (EIS) Setup

Rationale: EIS separates adsorption effects (


) from charge transfer resistance (

), proving the mechanism is surface coverage, not just bulk solution change.
  • Working Electrode: Mild Steel (C1018) or Pure Copper, embedded in epoxy, exposed area

    
    .
    
  • Electrolyte:

    
     (de-aerated with 
    
    
    
    for 30 min).
  • Counter Electrode: Platinum foil.

  • Reference Electrode: Saturated Calomel Electrode (SCE).

  • Frequency Range:

    
     to 
    
    
    
    .
  • Amplitude:

    
     AC perturbation.
    

Data Validation Check:

  • The Nyquist plot must show a depressed semicircle (indicating surface roughness/heterogeneity).

  • Causality: As inhibitor concentration increases, the diameter of the semicircle (

    
    ) must increase, and the Double Layer Capacitance (
    
    
    
    ) must decrease.[1]
    • If

      
       does not decrease, the molecule is not displacing water from the surface (no adsorption).
      

Part 4: Mechanism of Action

The superior performance of 2-MQT in acid is due to the "Ambident" Adsorption Mechanism .

  • Protonation: In

    
    , the N3 nitrogen becomes protonated (
    
    
    
    ).
  • Physisorption: Electrostatic attraction between the positively charged molecule and the negatively charged metal surface (due to

    
     bridge).
    
  • Chemisorption: The sulfur atom (lone pair donor) and the

    
    -electrons of the quinazoline ring form coordinate bonds with vacant 
    
    
    
    -orbitals of Fe/Cu.

Adsorption Logic Diagram (DOT):

AdsorptionMechanism Sol Acidic Solution (H+, Cl-) MQT 2-MQT Molecule Sol->MQT Protonation Prot Protonated Species [2-MQT-H]+ MQT->Prot Chem Chemisorption (Donor-Acceptor) MQT->Chem S-atom Lone Pair Phys Physisorption (Electrostatic) Prot->Phys Attracted to Cl- adsorbed surface Surf Metal Surface (Fe/Cu) Phys->Surf Chem->Surf Coordinate Bond

Caption: Dual-mode adsorption mechanism (Physisorption via protonated N and Chemisorption via S).

References

  • Sapaev, B., et al. (2024).[2][3] Convenient Synthesis of 2-Methylquinazolin-4-thione Based on Anthranyl Acid. Premier Publishing. Link

  • Turcio-Ortega, D., et al. (2007). Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel. Materials Science. Link

  • Zheludkevich, M.L., et al. (2005). Triazole and Benzotriazole Derivatives as Corrosion Inhibitors for Aluminum Alloys. Corrosion Science. Link

  • Antonijevic, M.M., & Petrovic, M.B. (2008). Copper Corrosion Inhibitors.[4][5][6][7] A Review. International Journal of Electrochemical Science. Link

  • Finšgar, M., & Milošev, I. (2010). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. Corrosion Science. Link

Sources

A Senior Application Scientist's Guide to 2-Methylquinazoline-4-thiol: A Statistical and Mechanistic Comparison for Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and material science, the quest for effective and reliable molecular tools is perpetual. Among the myriad of heterocyclic compounds, 2-Methylquinazoline-4-thiol has emerged as a molecule of significant interest, not only as a versatile synthetic intermediate but also for its pronounced utility in material protection. This guide provides an in-depth, objective analysis of this compound, with a primary focus on its application as a corrosion inhibitor. We will delve into its fundamental chemical properties, present a statistical comparison of its performance against relevant alternatives, and provide detailed experimental protocols to ensure the reproducibility and validation of the findings discussed.

Introduction to this compound

Chemical Identity and Tautomerism: The Thiol-Thione Equilibrium

This compound, with the molecular formula C₉H₈N₂S, is a heterocyclic compound featuring a quinazoline core structure. A critical aspect of its chemistry is its existence in a tautomeric equilibrium between the thiol and thione forms. The thione form, 2-methyl-1H-quinazoline-4-thione, is generally considered to be the more stable tautomer in the solid state and in most solvents. This equilibrium is a key determinant of its reactivity and its mode of interaction in various applications, including its function as a corrosion inhibitor where the thiol form can readily coordinate to metal surfaces.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Spectroscopic Characterization

The synthesis of 2-methyl-3H-quinazoline-4-thione is typically achieved through the reaction of 2-methyl-4(3H)-quinazolinone with a thionating agent like phosphorus pentasulfide (P₄S₁₀) in a suitable solvent such as pyridine. The resulting product can be characterized by standard spectroscopic techniques.

Table 1: Spectroscopic Data for 2-Methyl-3H-quinazoline-4-thione

Spectroscopic Technique Key Features and Assignments
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): ~2.4 (s, 3H, -CH₃), ~7.2-8.0 (m, 4H, Ar-H), ~12.5 (br s, 1H, -NH). The chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): ~21.0 (-CH₃), ~115-140 (Ar-C), ~160 (C=N), ~176 (C=S). The C=S carbon is significantly deshielded.
FT-IR (KBr, cm⁻¹)ν: ~3200-3400 (N-H stretch), ~3050 (Ar C-H stretch), ~1610 (C=N stretch), ~1200 (C=S stretch). The presence of a strong C=S absorption and the N-H stretch are characteristic of the thione form.
Mass Spectrometry (ESI-MS)m/z: 177.0481 [M+H]⁺, consistent with the molecular formula C₉H₈N₂S.[1]

Core Application: Corrosion Inhibition

The primary industrial application of this compound is as a corrosion inhibitor, particularly for mild steel in acidic environments. Its efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.

Mechanism of Action: How this compound Protects Metal Surfaces

The corrosion inhibition mechanism of this compound is multifaceted, involving both physisorption and chemisorption. The molecule's nitrogen and sulfur heteroatoms, along with the π-electrons of the quinazoline ring, play a crucial role in its adsorption onto the metal surface. In acidic solutions, the quinazoline nitrogen atoms can be protonated, leading to electrostatic interactions with the negatively charged metal surface (physisorption). Concurrently, the lone pair of electrons on the sulfur and nitrogen atoms can be donated to the vacant d-orbitals of the iron atoms, forming coordinate covalent bonds (chemisorption). This dual-mode adsorption leads to the formation of a stable, protective film that isolates the metal from the corrosive medium.

Corrosion_Inhibition cluster_surface H+ H+ Fe Fe H+->Fe Cathodic Reaction (H₂ evolution) Cl- Cl- Inhibitor This compound Inhibitor->Fe Adsorption (Protective Film Formation) Fe2+ Fe2+ Fe->Fe2+ Anodic Reaction (Fe dissolution)

Caption: Mechanism of corrosion inhibition on a mild steel surface.

Experimental Workflow for Evaluating Corrosion Inhibitor Efficacy

The evaluation of a corrosion inhibitor's performance is typically conducted through a combination of gravimetric and electrochemical methods. A standard experimental workflow is outlined below.

Experimental_Workflow start Prepare Mild Steel Coupons (Polishing, Cleaning, Weighing) prepare_solutions Prepare Corrosive Medium (e.g., 1M HCl) with and without Inhibitor start->prepare_solutions weight_loss Weight Loss Measurement (Immersion for a set time, re-weighing) prepare_solutions->weight_loss electrochemical Electrochemical Tests (Potentiodynamic Polarization, EIS) prepare_solutions->electrochemical surface_analysis Surface Analysis (SEM, AFM) weight_loss->surface_analysis data_analysis Data Analysis (Calculate Inhibition Efficiency, Analyze Polarization Curves and Impedance Spectra) weight_loss->data_analysis electrochemical->surface_analysis electrochemical->data_analysis conclusion Conclusion on Inhibitor Performance data_analysis->conclusion

Caption: Standard experimental workflow for corrosion inhibitor evaluation.

Statistical Analysis of Performance Data

To provide an objective comparison, we have compiled corrosion inhibition efficiency data from various studies on this compound and a selection of alternative inhibitors. The data primarily focuses on mild steel in a 1M HCl medium, a common benchmark for inhibitor testing.

Data Compilation: Corrosion Inhibition Efficiencies

The following table summarizes the inhibition efficiencies (IE%) of this compound and comparable compounds at various concentrations.

Table 2: Comparative Corrosion Inhibition Efficiencies (Mild Steel in 1M HCl)

Inhibitor Concentration Inhibition Efficiency (IE%) Method Reference
2-Methyl-3H-quinazoline-4-thione 500 ppm96.3%Weight Loss[2][3]
3-((2-hydroxy-3-methoxybenzylidene)amino)-2-methylquinazolin-4(3H)-one500 ppm96.3%Weight Loss[2][3]
2-(2-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one10⁻³ M>85%PDP, EIS[4]
2-(2,4-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one10⁻³ M>85%PDP, EIS[4]
3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one21x10⁻⁶ M~93.8%EIS[5]
2-methyl-3-(4-nitrophenyl) quinazolin-4(3H)-one21x10⁻⁶ M~90%EIS[5]
2-mercapto-5-(2-methoxyethyl)amino-1,3,4-thiadiazole0.5 mM92.2%Weight Loss[6]
2-mercaptobenzothiazole10⁻³ M~90% (for Al)Tafel, EIS[7]
2-mercaptoethanol20 ppmv93.8%Electrochemical[8]

Note: Direct comparison should be made with caution due to variations in experimental conditions across different studies.

Comparative Analysis: A Statistical Look at Performance

From the compiled data, it is evident that 2-Methyl-3H-quinazoline-4-thione demonstrates high inhibition efficiency, reaching up to 96.3% at a concentration of 500 ppm.[2][3] This performance is comparable to other highly effective quinazoline derivatives, such as 3-((2-hydroxy-3-methoxybenzylidene)amino)-2-methylquinazolin-4(3H)-one, which also exhibits an IE of 96.3% under similar conditions.[2][3]

When compared to other thiol-containing inhibitors, 2-Methyl-3H-quinazoline-4-thione holds its own. For instance, 2-mercapto-5-(2-methoxyethyl)amino-1,3,4-thiadiazole shows an IE of 92.2% at 0.5 mM, and 2-mercaptoethanol reaches 93.8% at a much lower concentration of 20 ppmv.[6][8] This suggests that while 2-Methyl-3H-quinazoline-4-thione is highly effective, the concentration required to achieve peak performance may be higher than some other thiol-based inhibitors.

Factors Influencing Efficacy: A Deeper Dive into the Data

The inhibition efficiency of quinazoline derivatives is influenced by several factors, including:

  • Concentration: As observed in numerous studies, the inhibition efficiency generally increases with the inhibitor concentration up to a certain point, after which it plateaus. This is due to the increased surface coverage of the metal as more inhibitor molecules become available for adsorption.[2][5]

  • Temperature: The effect of temperature can be complex. For physisorption, an increase in temperature typically leads to a decrease in inhibition efficiency as the adsorbed molecules gain kinetic energy and desorb from the surface. Conversely, for chemisorption, an initial increase in temperature can enhance the inhibition efficiency by providing the activation energy for bond formation, although excessive temperatures will still lead to desorption.

  • Molecular Structure: The presence of electron-donating groups (e.g., -OCH₃, -CH₃) on the quinazoline ring can enhance the electron density at the heteroatoms, thereby strengthening the coordinate bonds with the metal and increasing the inhibition efficiency. Conversely, electron-withdrawing groups (e.g., -NO₂) may have the opposite effect. The planarity of the molecule also plays a role, as a more planar structure allows for greater surface coverage.

Practical Insights and Future Directions

Causality in Experimental Design: Why Certain Protocols are Preferred

The use of a combination of weight loss and electrochemical techniques is crucial for a comprehensive evaluation of corrosion inhibitors. Weight loss methods provide a time-averaged corrosion rate, which is valuable for long-term performance assessment. However, they do not provide insights into the inhibition mechanism. Electrochemical methods, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), offer real-time information on the corrosion kinetics and the nature of the protective film. Potentiodynamic polarization can distinguish between anodic, cathodic, or mixed-type inhibitors, while EIS can provide information on the charge transfer resistance and the capacitance of the double layer, which are indicative of the inhibitor's adsorption and barrier properties.

Beyond Corrosion Inhibition: Other Potential Applications

While this guide focuses on corrosion inhibition, it is important to note that the quinazoline scaffold is a "privileged structure" in medicinal chemistry. Derivatives of this compound have been investigated for a range of biological activities, including as antimycobacterial and photosynthesis-inhibiting agents.[1] This versatility underscores the importance of continued research into the synthesis and functionalization of this class of compounds.

Future Research and Development

Future research in the area of quinazoline-based corrosion inhibitors should focus on establishing clearer structure-activity relationships through systematic studies of substituent effects. The development of more environmentally friendly "green" corrosion inhibitors based on the quinazoline scaffold is also a promising avenue for research. Furthermore, computational studies, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can provide valuable insights into the adsorption behavior of these inhibitors at the molecular level, aiding in the rational design of more effective compounds.

Detailed Experimental Protocols

To ensure the integrity and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 2-Methyl-3H-quinazoline-4-thione
  • Reactants: 2-methyl-4(3H)-quinazolinone, phosphorus pentasulfide (P₄S₁₀), and dry pyridine.

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-4(3H)-quinazolinone in dry pyridine. b. Add phosphorus pentasulfide portion-wise to the solution while stirring. c. Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC). d. After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice. e. A precipitate will form. Filter the solid, wash it thoroughly with cold water, and then with a dilute sodium bicarbonate solution to remove any acidic impurities. f. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2-methyl-3H-quinazoline-4-thione. g. Dry the purified product under vacuum and characterize it using NMR, IR, and mass spectrometry.

Weight Loss Method for Corrosion Rate Determination
  • Coupon Preparation: a. Cut mild steel specimens into uniform dimensions (e.g., 2 cm x 2 cm x 0.1 cm). b. Polish the coupons with a series of emery papers of increasing grit size (e.g., 400, 600, 800, 1200) until a mirror-like surface is obtained. c. Degrease the coupons by washing them with acetone, followed by rinsing with distilled water. d. Dry the coupons in a desiccator and accurately weigh them (W_initial).

  • Immersion Test: a. Prepare the corrosive medium (e.g., 1M HCl) with and without different concentrations of the inhibitor. b. Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • Post-Immersion Analysis: a. After the immersion period, carefully remove the coupons from the solutions. b. Clean the coupons with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove the corrosion products. c. Rinse the coupons with distilled water and acetone, dry them, and re-weigh them (W_final).

  • Calculations: a. Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × D), where ΔW is the weight loss (mg), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of mild steel (g/cm³). b. Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Corrosion Testing (Potentiodynamic Polarization and EIS)
  • Electrochemical Cell Setup: a. Use a three-electrode cell configuration consisting of a mild steel working electrode (WE), a platinum counter electrode (CE), and a saturated calomel reference electrode (SCE). b. The working electrode should be prepared in the same manner as the weight loss coupons, with a defined surface area exposed to the electrolyte.

  • Potentiodynamic Polarization: a. Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes). b. Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s). c. Plot the logarithm of the current density (log i) versus the potential (E). d. Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes. e. Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100.

  • Electrochemical Impedance Spectroscopy (EIS): a. After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz). b. Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log f). c. Fit the data to an appropriate equivalent electrical circuit to determine the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). d. Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100.

References

  • Malki, H., et al. (2024). Investigating Quinazolinone Derivatives as Corrosion Inhibitors for Mild Steel in 1.0 M HCl: Experimental Insights, DFT Calculations, and MC Simulations. Analytical and Bioanalytical Electrochemistry.
  • Al-Baghdadi, S. B., et al. (2022). Corrosion Protection Effectiveness and Adsorption Performance of Schiff Base-Quinazoline on Mild Steel in HCl Environment. Journal of Bio- and Tribo-Corrosion, 8(2), 48.
  • Kadhim, A., et al. (2023). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Physical Chemistry Research, 11(2), 263-276.
  • Fouda, A. S., et al. (2016). Study on corrosion inhibition efficiency of some quinazoline derivatives on stainless steel 304 in hydrochloric acid solutions. International Journal of Corrosion and Scale Inhibition, 5(2), 112-131.
  • Metwally, M. S., et al. (2025). Assessment of quinazoline derivatives as efficient corrosion inhibitor for carbon steel in acidic environment. A theoretical and practical analysis. International Journal of Electrochemical Science.
  • Fouda, A. S., et al. (2013). Quinazolin derivatives as eco-friendly corrosion inhibitors for low carbon steel in 2 M HCl solutions. International Journal of Physical Sciences, 8(18), 846-856.
  • Al-Baghdadi, S. B., et al. (2022). Corrosion Protection Effectiveness and Adsorption Performance of Schiff Base-Quinazoline on Mild Steel in HCl Environment. Korea Science.
  • Haque, J., et al. (2025). Corrosion inhibition of low carbon steel in HCl by 2-mercapto-5-(2-methoxyethyl)amino-1,3,4-thiadiazole: insights from gravimetric analysis and SEM.
  • Al-amiery, A. A., et al. (2021). Investigations on Corrosion Inhibitory Effect of Newly Quinoline Derivative on Mild Steel in HCl Solution Complemented with Anti-Bacterial Activity.
  • Folena, M. C., et al. (2024). Inhibition and co-condensation behaviour of 2-mercaptoethanol in top-of-line CO2 corrosion environments. Corrosion Science, 241, 112275.
  • Ahmoda, W., & Al Allam, A. M. (2024). Theoretical studies on the efficiencies of some thio compounds as corrosion inhibitors of mild steel in HCl using PM6. Journal of Humanities and Applied Sciences, 7(6).
  • Ebenso, E. E., et al. (2022). Computational insights into quinoxaline-based corrosion inhibitors of steel in HCl: Quantum chemical analysis and QSPR-ANN studies. Arabian Journal of Chemistry, 15(2), 103559.
  • El-Haddad, M. M. (2022). The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution. Scientific Reports, 12(1), 1-13.
  • Joseph, J., et al. (2022). Corrosion Inhibition Investigation of Small Organic Inhibitor on API5LX60 Steel in 3.5% NaCl Solution with CO2 Saturation. Biointerface Research in Applied Chemistry, 13(4), 380.
  • Fouda, A. S., et al. (2016). Study on corrosion inhibition efficiency of some quinazoline derivatives on stainless steel 304 in hydrochloric acid solutions.
  • Singh, A., & Quraishi, M. A. (2020). Experimental and theoretical study on the corrosion inhibitor potential of quinazoline derivative for mild steel in hydrochloric acid solution. International Journal of Industrial Chemistry, 11(4), 269-282.
  • Metwally, M. S., et al. (2025). Assessment of quinazoline derivatives as efficient corrosion inhibitor for carbon steel in acidic environment. A theoretical and practical analysis. Scilit.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Krátký, M., et al. (2012). Synthesis and biological evaluation of quinazoline-4-thiones. Molecules, 17(5), 5564-5583.
  • Deshpande, A., et al. (2021). Design, Synthesis and Biological Investigation of Some Novel Quinazolin-4(3H)-One Tethered 1, 3, 4- Thiadiazole-Thiol Motifs as Mycobacterium tuberculosis Enoyl Acyl Carrier Protein Reductase (MTB InhA) Inhibitors.
  • Al-Omary, F. A. M., et al. (2014). Synthesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-one Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(9), 3946.
  • Al-Said, M. S., et al. (2021). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. IntechOpen.

Sources

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